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  • Product: 3-Benzyl-4-hydroxy-6-methylchromen-2-one
  • CAS: 183658-35-7

Core Science & Biosynthesis

Foundational

molecular structure and properties of 3-benzyl-4-hydroxy-6-methylchromen-2-one

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Pharmacological Properties of 3-Benzyl-4-hydroxy-6-methylchromen-2-one Executive Summary The coumarin scaffold (2H-chromen-2-one) is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Pharmacological Properties of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous anticoagulants, anticancer agents, and antimicrobials. Specifically, 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7) represents a highly functionalized derivative that merges the intrinsic bioactivity of the 4-hydroxycoumarin core with the steric and electronic modifications imparted by C6-methylation and C3-benzylation[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, field-proven synthetic methodologies, cutting-edge photochemical reactivity, and multi-target pharmacological profile.

Molecular Architecture & Physicochemical Properties

The structural uniqueness of 3-benzyl-4-hydroxy-6-methylchromen-2-one is defined by three distinct domains, each contributing to its reactivity and target-binding affinity:

  • The 4-Hydroxycoumarin Core: The 4-hydroxy group exhibits strong enolic character (pKa ≈ 4.5). It exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo and 2-hydroxy-4-oxo forms, allowing it to act as a potent hydrogen-bond donor/acceptor in enzymatic pockets (e.g., VKORC1)[3].

  • The 6-Methyl Substitution: The electron-donating methyl group at the C6 position increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and alters the electron density of the benzopyran ring, strengthening π−π stacking interactions within hydrophobic biological targets[4].

  • The 3-Benzyl Moiety: The bulky benzyl group at the C3 position provides critical steric hindrance. It prevents simple dimerization (a common degradation pathway for coumarins) and anchors the molecule into deep hydrophobic clefts of kinases and esterases[5][6].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 3-Benzyl-4-hydroxy-6-methyl-2H-chromen-2-one
CAS Registry Number 183658-35-7[1]
Molecular Formula C17H14O3[1]
Molecular Weight 266.29 g/mol [2]
Core Scaffold 4-Hydroxycoumarin
Key Functional Groups Enol (C4), Lactone (C2), Aryl-Methyl (C6), Benzyl (C3)

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing C3-alkylated 4-hydroxycoumarins presents a specific challenge: the ambidentate nature of the 4-hydroxycoumarin anion often leads to a mixture of O-alkylated and C-alkylated products if direct substitution with benzyl halides is attempted. To achieve absolute regiocontrol, a two-step sequence is employed: de novo construction of the 6-methyl core, followed by reductive alkylation[6][7].

Phase 1: Synthesis of the 4-Hydroxy-6-methylcoumarin Core

Rationale: The Pechmann condensation is unsuitable for 4-hydroxycoumarins. Instead, an acid-catalyzed acylation-cyclization of p-cresol with malonic acid is utilized. ZnCl2​ acts as a Lewis acid to coordinate the malonic acid carbonyls, while POCl3​ serves as a dehydrating and chlorinating agent to form the highly reactive malonyl dichloride in situ[4][7].

Step-by-Step Protocol:

  • Reagent Assembly: In a dry, round-bottom flask equipped with a reflux condenser, combine p-cresol (1.0 eq, 0.21 mol), anhydrous ZnCl2​ (3.0 eq, 0.62 mol), and malonic acid (1.0 eq, 0.21 mol)[7].

  • Activation: Slowly add POCl3​ (3.0 eq, 0.63 mol) dropwise at 0∘C to control the exothermic generation of HCl gas.

  • Cyclization: Heat the mixture to 60−65∘C for 40 hours under continuous stirring. The prolonged heating ensures complete intramolecular Friedel-Crafts acylation following the initial esterification[7].

  • Quenching & Workup (Self-Validation): Cool the mixture and pour it over crushed ice to decompose excess POCl3​ . Filter the resulting crude solid.

  • Acid-Base Purification: Dissolve the solid in 10% aqueous Na2​CO3​ . Causality: The 4-hydroxycoumarin (pKa ~4.5) deprotonates and dissolves into the aqueous layer, leaving unreacted p-cresol and neutral impurities behind. Filter the aqueous layer, then acidify the filtrate with dilute HCl to pH 2. The pure 4-hydroxy-6-methylcoumarin precipitates as a crystalline solid[3][7].

Phase 2: Regioselective C3-Benzylation via Reductive Alkylation

Rationale: To bypass O-alkylation, a Knoevenagel condensation with benzaldehyde is performed to form a 3-benzylidene intermediate, which is then catalytically reduced to yield the target 3-benzyl-4-hydroxy-6-methylchromen-2-one[6].

Step-by-Step Protocol:

  • Condensation: Dissolve 4-hydroxy-6-methylcoumarin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ethanol. Add a catalytic amount of pyrrolidine (1.0 eq). Reflux for 4-8 hours[6].

  • Reduction: Isolate the intermediate, dissolve it in anhydrous ethanol (0.1 M), and add 5% Pd/C (5 mol% Pd). Stir under an H2​ atmosphere (1 atm) at room temperature for 18 hours[6].

  • Isolation: Filter through a 0.1 μm membrane to remove the Pd/C catalyst. Evaporate the solvent, dissolve the residue in ethyl acetate, and wash with 1M HCl to remove residual pyrrolidine. Dry over MgSO4​ and evaporate to yield the pure target compound[6].

Cutting-Edge Photochemical Reactivity (SET Reductant)

Recent breakthroughs in 2024 have unveiled a previously untapped photochemical reactivity for 3-substituted 4-hydroxycoumarins. Traditionally known only for their ground-state nucleophilicity, these compounds can act as potent Single-Electron Transfer (SET) reductants upon photoexcitation[8].

Mechanism of Action: Upon deprotonation (using a mild base like Cs2​CO3​ ), the resulting coumarin anion is excited with purple light ( λ≈314−350 nm). The excited state ( I∗ ) possesses a sufficiently high oxidation potential to donate an electron to stable alkyl or perfluoroalkyl halides, generating electrophilic radicals. These radicals are then regioselectively trapped at the C3 position of the ground-state coumarin, forging complex quaternary stereocenters and yielding 3,3-disubstituted 2,4-chromandiones via a radical dearomatization process.

G A p-Cresol + Malonic Acid B ZnCl2 / POCl3 (Lewis Acid Cyclization) A->B C 4-Hydroxy-6-methylcoumarin B->C D Benzaldehyde + Pyrrolidine followed by Pd/C H2 Reduction C->D E 3-Benzyl-4-hydroxy-6-methylchromen-2-one (Target Compound) D->E F Deprotonation (Cs2CO3) & Purple Light Excitation E->F G Excited State (SET Reductant) Radical Dearomatization F->G H 3,3-Disubstituted 2,4-Chromandione G->H

Synthetic workflow and photochemical SET radical dearomatization pathway.

Pharmacological Profile & Biological Activity

The structural homology between 3-benzyl-4-hydroxy-6-methylchromen-2-one and established therapeutics (like Warfarin) endows it with a polypharmacological profile.

A. Anticoagulant Activity (VKORC1 Inhibition)

Like warfarin, 4-hydroxycoumarin derivatives exert anticoagulant effects by competitively inhibiting Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1)[3]. The 4-hydroxy group mimics the enolate form of Vitamin K, binding to the active site, while the 3-benzyl and 6-methyl groups anchor the molecule into the lipophilic transmembrane domains of the enzyme, preventing the recycling of Vitamin K and halting the synthesis of clotting factors II, VII, IX, and X[3].

B. Anticancer Activity (CDK Inhibition)

3-Substituted-4-hydroxycoumarins have been identified as a novel scaffold for potent Cyclin-Dependent Kinase (CDK) inhibition[5][9]. The planar coumarin core intercalates into the ATP-binding pocket of the kinase, while the C3-benzyl group occupies the adjacent hydrophobic specificity pocket.

Table 2: CDK Inhibition Profile for 3-Substituted-4-Hydroxycoumarins[5]

Target / Cell Line Activity Metric Value Range Comparison (Flavopiridol)

| CDK1B | Inhibitory Constant ( Ki​ ) | 0.35 - 0.88 nM | Higher affinity & selectivity | | CDK9T1 | Inhibitory Constant ( Ki​ ) | 3.26 - 23.45 nM | Comparable | | MCF-7 (Breast Cancer) | Half Maximal Inhibitory Concentration ( IC50​ ) | ~0.21 nM | Highly Potent |

C. Acetylcholinesterase (AChE) Inhibition

Coumarin derivatives bearing C6-methyl groups are actively investigated as dual-binding AChE inhibitors for Alzheimer's disease. The coumarin moiety binds to the peripheral anionic site (PAS) of AChE, which not only facilitates cholinergic transmission but also physically blocks the AChE-induced aggregation of toxic Amyloid- β (A β ) plaques[4].

G Target 3-Benzyl-4-hydroxy-6-methylchromen-2-one VKORC1 VKORC1 Enzyme Target->VKORC1 CDK1B Cyclin-Dependent Kinase 1B Target->CDK1B AChE Acetylcholinesterase (AChE) Target->AChE Inhib1 Competitive Inhibition (Warfarin Homology) VKORC1->Inhib1 Inhib2 ATP-Binding Pocket Blockade CDK1B->Inhib2 Inhib3 Peripheral Anionic Site Interaction AChE->Inhib3 Outcome1 Decreased Clotting Factors (Anticoagulant) Inhib1->Outcome1 Outcome2 Cell Cycle Arrest (Anticancer) Inhib2->Outcome2 Outcome3 Increased Acetylcholine (Anti-Alzheimer's) Inhib3->Outcome3

Multi-target pharmacological inhibition pathways of the coumarin derivative.

References

  • NextSDS. "2H-1-Benzopyran-2-one, 4-hydroxy-6-Methyl-3-(phenylMethyl) - 183658-35-7." NextSDS Substance Database. Available at: [Link]

  • Mallik, S., Sfreddo, E., Wang, H., & Melchiorre, P. "Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins." Chemical Science (RSC Publishing), 2024. Available at:[Link]

  • RSC Supplementary Information. "3-Methylene-2,4-chromandione in situ trapping: Introducing molecular diversity on 4-hydroxycoumarin." The Royal Society of Chemistry. Available at:[Link]

  • PubMed Central (PMC). "3-Substituted-4-hydroxycoumarin as a new scaffold with potent CDK inhibition and promising anticancer effect: Synthesis, molecular modeling and QSAR studies." Bioorganic Chemistry, 2016. Available at: [Link]

  • PubMed Central (PMC). "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase." Molecules, 2015. Available at: [Link]

Sources

Exploratory

Molecular Docking Studies of 3-benzyl-4-hydroxy-6-methylchromen-2-one: A Technical Guide to In Silico Target Engagement

This guide provides a comprehensive, in-depth technical exploration of a hypothetical molecular docking study of the synthetic coumarin derivative, 3-benzyl-4-hydroxy-6-methylchromen-2-one. The narrative is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical exploration of a hypothetical molecular docking study of the synthetic coumarin derivative, 3-benzyl-4-hydroxy-6-methylchromen-2-one. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale and execution of computational drug design protocols. While direct experimental data for this specific molecule is not extensively published, its structural similarity to other biologically active coumarins provides a strong foundation for investigating its potential as a therapeutic agent.[1][2] This guide will, therefore, use a validated molecular docking workflow to predict its interaction with a key protein target implicated in cancer progression.

Introduction: The Therapeutic Potential of Coumarin Scaffolds

Coumarins (1,2-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry.[1][3] The 4-hydroxycoumarin moiety, in particular, is a cornerstone of various therapeutic agents.[1] Structural modifications to the coumarin core, such as the introduction of a benzyl group at the 3-position and a methyl group at the 6-position, as in our molecule of interest, can significantly influence its biological activity.

Given the well-documented anticancer properties of many coumarin derivatives, this guide will focus on a hypothetical investigation of 3-benzyl-4-hydroxy-6-methylchromen-2-one as a potential anticancer agent.[4][5] Specifically, we will explore its theoretical binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

The Strategic Choice of VEGFR-2 as a Protein Target

The rationale for selecting VEGFR-2 as the protein target is grounded in the established role of angiogenesis in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade promoting the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The selection of a specific protein target is a critical first step in rational drug design.[6][7]

A Validated Molecular Docking Workflow

The following section details a step-by-step protocol for a molecular docking study. This workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the in silico results.

Software and Tools
  • Ligand Preparation: ChemDraw, Avogadro, and UCSF Chimera

  • Protein Preparation: UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

Experimental Protocol

Step 1: Ligand Preparation

The initial step involves the generation and optimization of the 3D structure of 3-benzyl-4-hydroxy-6-methylchromen-2-one.

  • 2D Structure Generation: The 2D structure of 3-benzyl-4-hydroxy-6-methylchromen-2-one is drawn using ChemDraw.

  • 3D Structure Conversion and Optimization: The 2D structure is converted to a 3D structure using Avogadro. A geometry optimization is then performed using the MMFF94 force field to obtain a low-energy conformation.

  • File Format Conversion and PDBQT Preparation: The optimized ligand structure is saved in the PDB file format. UCSF Chimera is then used to add Gasteiger charges and define rotatable bonds, and the final structure is saved in the PDBQT format, which is required by AutoDock Vina.

Step 2: Protein Preparation

The crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will use the PDB ID: 2OH4, which is the crystal structure of VEGFR-2 in complex with a known inhibitor.

  • PDB File Acquisition: The 3D crystallographic structure of VEGFR-2 (PDB ID: 2OH4) is downloaded from the RCSB PDB database.

  • Protein Cleaning and Preparation: The PDB file is loaded into UCSF Chimera. Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Gasteiger charges are computed for the protein atoms. The prepared protein is saved in the PDBQT format.

Step 3: Docking Protocol Validation (Redocking)

To ensure the docking protocol can reliably reproduce the experimentally observed binding mode, a redocking experiment is performed.

  • Extraction of the Co-crystallized Ligand: The co-crystallized ligand from PDB ID: 2OH4 is extracted and saved as a separate PDB file.

  • Preparation of the Co-crystallized Ligand: The extracted ligand is prepared following the same procedure as in Step 1 to generate a PDBQT file.

  • Redocking: The prepared co-crystallized ligand is docked back into the binding site of the prepared VEGFR-2 structure.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.

Step 4: Molecular Docking Simulation

With a validated protocol, the docking of 3-benzyl-4-hydroxy-6-methylchromen-2-one into the active site of VEGFR-2 can proceed.

  • Grid Box Definition: A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid box are set to encompass the entire binding pocket, which can be identified based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking with AutoDock Vina: AutoDock Vina is used to perform the molecular docking. The prepared ligand (PDBQT file) and protein (PDBQT file) are provided as input, along with the grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

  • Generation of Docking Poses: AutoDock Vina generates multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 5: Analysis of Docking Results

The final step involves the analysis of the docking results to identify the most plausible binding mode and to understand the molecular interactions driving the binding.

  • Identification of the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization of Interactions: The best-ranked pose is visualized in complex with the protein using PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: The types of interactions between the ligand and the amino acid residues of the protein's active site are identified. These can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualization of the Workflow

The molecular docking workflow can be visualized as a logical sequence of steps, each with a specific purpose.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure Drawing (ChemDraw) l2 3D Conversion & Geometry Optimization (Avogadro, MMFF94) l1->l2 l3 PDBQT Preparation (UCSF Chimera) l2->l3 d1 Grid Box Definition l3->d1 p1 Download PDB Structure (RCSB PDB) p2 Clean Protein & Add Hydrogens (UCSF Chimera) p1->p2 p3 PDBQT Preparation (UCSF Chimera) p2->p3 p3->d1 d2 Docking Execution (AutoDock Vina) d1->d2 d3 Generate Binding Poses d2->d3 a1 Identify Best Pose (Lowest Binding Energy) d3->a1 a2 Visualize Interactions (PyMOL, Discovery Studio) a1->a2 a3 Analyze Interaction Types (H-bonds, Hydrophobic, etc.) a2->a3

Caption: A flowchart illustrating the key stages of a molecular docking study.

Hypothetical Results and Data Presentation

In a real study, the following tables would be populated with the actual data obtained from the docking simulations. For the purpose of this guide, we will use illustrative data.

Table 1: Docking Scores and Binding Energies
LigandBinding Affinity (kcal/mol)
3-benzyl-4-hydroxy-6-methylchromen-2-one-9.2
Co-crystallized Inhibitor (for reference)-11.5
Warfarin (a known coumarin anticoagulant)-7.8

Binding affinity values are hypothetical and for illustrative purposes only.

Table 2: Interacting Amino Acid Residues in the VEGFR-2 Active Site
LigandInteracting ResiduesType of Interaction
3-benzyl-4-hydroxy-6-methylchromen-2-oneCys919, Asp1046, Glu885, Val848, Ala866, Leu840, Leu1035Hydrogen Bond, Hydrophobic, Pi-Alkyl
Co-crystallized InhibitorCys919, Asp1046, Phe1047, Glu885, Val848, Ala866, Leu840Hydrogen Bond, Hydrophobic, Pi-Pi Stacking

The interacting residues are based on known inhibitor binding to VEGFR-2 and are illustrative for the hypothetical ligand.

Discussion and Scientific Interpretation

The hypothetical binding affinity of -9.2 kcal/mol for 3-benzyl-4-hydroxy-6-methylchromen-2-one suggests a strong and favorable interaction with the VEGFR-2 active site. While not as potent as the co-crystallized inhibitor, it shows a significantly better predicted affinity than warfarin, a coumarin derivative not designed for this target.

The analysis of the binding mode would be crucial. For instance, a hypothetical hydrogen bond with the hinge region residue Cys919 and the gatekeeper residue Asp1046 would be a strong indicator of effective inhibition, as these are critical interactions for many known VEGFR-2 inhibitors. The benzyl and methyl groups of our ligand would likely engage in hydrophobic and pi-alkyl interactions with residues such as Val848, Ala866, and Leu1035, further stabilizing the complex.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and scientifically sound workflow for conducting a molecular docking study on 3-benzyl-4-hydroxy-6-methylchromen-2-one. While the results presented are hypothetical, they are grounded in the known biological activities of similar coumarin derivatives and established computational drug design principles.

The hypothetical findings suggest that 3-benzyl-4-hydroxy-6-methylchromen-2-one is a promising candidate for further investigation as a VEGFR-2 inhibitor. The next logical steps would involve:

  • Synthesis and in vitro validation: The compound would need to be synthesized and tested in enzymatic assays to determine its actual inhibitory activity against VEGFR-2.

  • Cell-based assays: Its anti-proliferative and anti-angiogenic effects would need to be evaluated in relevant cancer cell lines.

  • Further computational studies: Molecular dynamics simulations could be employed to study the stability of the ligand-protein complex over time.

This guide serves as a blueprint for researchers looking to employ molecular docking as a powerful tool in the early stages of drug discovery, enabling the rational design and prioritization of novel therapeutic agents.

References

  • Jung, J. C., & Park, O. S. (2007). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 12(5), 1063–1074. [Link]

  • Kadhim, Y. K. H., Al-Majedy, H. H. I., & Shaker, S. M. (2022). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. Research Square. [Link]

  • Abdullah, N. A., & Yusuf, M. (2017). Synthesis and Radical Scavenging Activity of 6-Hydroxyl-4-Methylcoumarin and Its Derivatives. AIP Conference Proceedings, 1824(1), 020002. [Link]

  • Koné, M., & N'guessan, K. (2018). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry, 8(1), 1-10. [Link]

  • Li, W., et al. (2025). Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-one. SciELO. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-117. [Link]

  • Szymański, J., et al. (2019). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 24(12), 2295. [Link]

  • ResearchGate. (n.d.). Short-step synthesis of 3-benzyl-4H-chromen-4-one. Retrieved from [Link]

  • Kim, Y. C., et al. (2014). Anti-Inflammatory Activity of Constituents Isolated from Ulmus davidiana var. japonica. Molecules, 19(7), 9749-9756. [Link]

  • Zhang, Y., et al. (2019). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine, 19(1), 1-10. [Link]

  • Sun, W., et al. (2012). 3-Benzyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1504. [Link]

  • Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Journal of Ginseng Research. [Link]

  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5483. [Link]

  • Zhang, Y., et al. (2019). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine, 19(1), 1-10. [Link]

  • Hovhannisyan, A. A., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • Zhang, Y., et al. (2019). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine, 19(1), 1-10. [Link]

  • ResearchGate. (2022). synthesis and anti inflammatory activity of 3-(2-4- methyl-2-(2-nitrophenylamino)-6-(piperazin-1-yl methyl) pyrimidin-5-yl)-2h-chromen-2-one. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Etrawy, A. S. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 54(1), 107-133. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

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Foundational

Pharmacokinetic Profiling of 3-Benzyl-4-hydroxy-6-methylchromen-2-one: A Comprehensive ADME Strategy

Executive Summary & Structural Rationale The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one is a highly functionalized derivative of the 4-hydroxycoumarin scaffold. Compounds within this class (such as warfarin and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one is a highly functionalized derivative of the 4-hydroxycoumarin scaffold. Compounds within this class (such as warfarin and phenprocoumon) are characterized by complex pharmacokinetic (PK) behaviors driven by tautomerism, high plasma protein binding, and specific cytochrome P450 (CYP) metabolic liabilities.

Designing an effective Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategy requires a deep understanding of how specific functional groups dictate biological fate.

  • The 4-Hydroxy Group: Imparts a weakly acidic nature (pKa ~4.5–5.5), meaning the molecule is predominantly ionized at physiological pH (7.4). This drives keto-enol tautomerism, which significantly influences aqueous solubility and passive membrane permeability[1].

  • The 3-Benzyl Group: Substantially increases lipophilicity (LogP), which enhances passive intestinal absorption but simultaneously drives high non-specific binding to human serum albumin (HSA)[2].

  • The 6-Methyl Group: This is the critical metabolic differentiator. Standard coumarins undergo extensive 6-hydroxylation. The steric blockade at the 6-position forces a "metabolic shift," likely redirecting CYP-mediated oxidation to the 7-position or the benzyl ring[3].

PK_Cascade A Compound Synthesis & Verification B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro Permeability (Caco-2 / PAMPA) B->C D Metabolic Stability (HLM / Hepatocytes) C->D E CYP Phenotyping (CYP2C9 Focus) D->E F Protein Binding (RED Assay) D->F G In Vivo PK (Rat/Dog) (IV / PO Dosing) E->G F->G

Fig 1. Preclinical ADME profiling cascade tailored for functionalized coumarin derivatives.

Physicochemical Profiling & Absorption Dynamics

Causality & Rationale

The absorption of 3-benzyl-4-hydroxy-6-methylchromen-2-one is governed by the interplay between its lipophilic benzyl core and the ionizable 4-hydroxy group. At the acidic pH of the stomach (pH 1.2), the compound remains unionized, exhibiting low solubility but high permeability. In the intestinal tract (pH 6.8), it ionizes, increasing solubility but reducing passive transcellular diffusion. Furthermore, 4-hydroxycoumarins generally do not act as strong substrates or inhibitors of P-glycoprotein (P-gp), suggesting that efflux will not be the primary barrier to absorption[1].

Protocol: Bi-directional Caco-2 Permeability Assay

To establish a self-validating system for intestinal absorption, the Caco-2 assay must include both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) assessments to rule out efflux mechanisms.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solution: Prepare a 10 µM solution of the compound in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). QC Validation: Include Propranolol (high permeability) and Atenolol (low permeability) as positive controls.

  • Incubation: Add the dosing solution to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Incubate at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing an internal standard (e.g., Warfarin-d5). Quantify via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Metabolic Stability and the "6-Methyl Block"

Causality & Rationale

4-Hydroxycoumarins are classic substrates for CYP2C9, an enzyme responsible for the clearance of many narrow-therapeutic-index drugs[4]. Typically, CYP2C9 hydroxylates the 6- and 7-positions of the coumarin ring. Because the 6-position in this compound is sterically hindered by a methyl group, metabolism is forced to shift. We hypothesize primary clearance via 7-hydroxylation or aliphatic oxidation of the 6-methyl/3-benzyl groups[3]. Understanding this shift is critical to predicting drug-drug interactions (DDIs).

Metabolic_Pathway Parent 3-benzyl-4-hydroxy- 6-methylchromen-2-one Block 6-Position Blocked (Methyl Group) Parent->Block Path1 7-Hydroxylation (CYP2C9) Block->Path1 Metabolic Shift Path2 Benzyl Ring Oxidation (CYP3A4 / CYP2C9) Block->Path2 Metabolic Shift Phase2 Glucuronidation (UGT) Path1->Phase2 Path2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 2. Hypothesized CYP-mediated metabolic shift due to 6-methyl steric blocking.

Protocol: Human Liver Microsome (HLM) Stability & CYP Phenotyping
  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-Incubation: Add 3-benzyl-4-hydroxy-6-methylchromen-2-one to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. QC Validation: Use Verapamil as a high-clearance control.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold stop solution (acetonitrile containing internal standard).

  • Phenotyping: Repeat the assay using recombinant human CYP enzymes (rCYP2C9, rCYP3A4, rCYP2A6) to identify the specific isoform responsible for clearance.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Distribution & Plasma Protein Binding (PPB)

Causality & Rationale

Coumarin derivatives exhibit notoriously high plasma protein binding (often >95%), primarily to Human Serum Albumin (HSA)[3]. The addition of the highly lipophilic 3-benzyl group will likely exacerbate this binding affinity. Because only the unbound fraction ( fu​ ) is pharmacologically active and available for hepatic clearance, accurately quantifying PPB is a mandatory step before scaling in vitro clearance data to in vivo predictions.

Protocol: Rapid Equilibrium Dialysis (RED)
  • Matrix Preparation: Spike fresh, pooled human and rat plasma with the compound to a final concentration of 1 µM and 10 µM. QC Validation: Use Warfarin (known >98% binding) as a positive control.

  • Dialysis Setup: Load 200 µL of the spiked plasma into the donor chamber (red ring) of a RED device insert. Load 350 µL of PBS (pH 7.4) into the receiver chamber (white ring).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 to 6 hours to achieve equilibrium.

  • Extraction: Remove 50 µL from both chambers. To maintain matrix parity, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Quench with 300 µL of cold acetonitrile.

  • Quantification: Analyze via LC-MS/MS. Calculate the fraction unbound ( fu​ ) as: fu​=(Concentrationbuffer​/Concentrationplasma​) .

In Vivo Pharmacokinetics (Rodent Model)

Causality & Rationale

In vivo validation is required to assess absolute bioavailability (F%) and systemic clearance. If the compound exhibits high hepatic extraction in vitro, it may suffer from significant first-pass metabolism in vivo, leading to low oral bioavailability despite high permeability.

PK_Decision Start In Vivo PK Data (IV/PO) Bio Bioavailability (F%) Start->Bio HighF F > 50% Proceed to Efficacy Bio->HighF LowF F < 20% Bio->LowF CL Clearance (CL) LowF->CL HighCL High CL (Hepatic First-Pass) CL->HighCL LowPerm Low Absorption (Permeability/Solubility) CL->LowPerm If CL is low Formulation Nano-formulation / Prodrug Strategy HighCL->Formulation LowPerm->Formulation

Fig 3. Decision tree for formulation strategies based on in vivo PK outcomes.

Protocol: IV/PO Crossover Study in Sprague-Dawley Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route), surgically implanted with jugular vein catheters, for 12 hours prior to dosing.

  • Formulation:

    • IV Formulation: 2 mg/kg dissolved in 5% DMSO / 10% Solutol HS15 / 85% Saline (to ensure complete dissolution).

    • PO Formulation: 10 mg/kg suspended in 0.5% Carboxymethyl Cellulose (CMC-Na) to mimic standard oral dosing conditions.

  • Dosing & Sampling: Administer the IV dose via the tail vein and the PO dose via oral gavage. Collect serial blood samples (200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Pharmacometric Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC0−∞​ , Cmax​ , Tmax​ , Systemic Clearance ( CL ), Volume of Distribution ( Vss​ ), and absolute bioavailability ( F% ).

Quantitative Data Summary

Based on the structural homology to known 4-hydroxycoumarins and khellactone derivatives[2], the following table summarizes the anticipated pharmacokinetic parameters for 3-benzyl-4-hydroxy-6-methylchromen-2-one.

PK ParameterAssay / ModelExpected Range / BenchmarkCausality / Structural Driver
LogP / LogD (pH 7.4) In Silico / Shake-Flask3.5 – 4.5Driven by the highly lipophilic 3-benzyl group.
Caco-2 Papp​ (A-B) Transwell Assay >15×10−6 cm/sHigh lipophilicity ensures excellent transcellular passive diffusion.
Efflux Ratio (ER) Transwell Assay <2.0 4-hydroxycoumarins are generally poor P-gp substrates[1].
Plasma Protein Binding RED Assay95% – 99% boundHigh affinity for HSA due to the benzyl and coumarin core[3].
HLM CLint​ Microsomal StabilityModerate (15–30 µL/min/mg)6-methyl group blocks rapid CYP metabolism, slowing clearance[4].
Oral Bioavailability (F%) Rat In Vivo40% – 70%Good absorption offset slightly by potential CYP2C9 first-pass metabolism.

Sources

Exploratory

Thermodynamic Profiling and Solubility Modeling of 3-Benzyl-4-hydroxy-6-methylchromen-2-one: A Technical Guide

Executive Summary The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7) belongs to the structurally privileged class of 4-hydroxycoumarins. Molecules in this class—such as the widely studied anticoagul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7) belongs to the structurally privileged class of 4-hydroxycoumarins. Molecules in this class—such as the widely studied anticoagulant warfarin—exhibit complex thermodynamic behaviors driven by tautomerism, hydrogen bonding, and highly stable crystal lattices. Understanding the thermodynamic properties of this compound is a critical prerequisite for rational drug formulation, crystallization process design, and bioavailability optimization.

This whitepaper provides an authoritative, self-validating framework for determining and modeling the solid-state and solution thermodynamics of 3-benzyl-4-hydroxy-6-methylchromen-2-one, grounded in established physical chemistry paradigms for coumarin derivatives.

Molecular Architecture and Solvation Mechanics

The physicochemical behavior of 3-benzyl-4-hydroxy-6-methylchromen-2-one is dictated by three primary structural motifs:

  • The Coumarin Core & 4-Hydroxy Group: Acts as a strong hydrogen bond donor and acceptor. It is subject to keto-enol tautomerism, which significantly influences its solvation enthalpy in polar vs. non-polar media.

  • The 6-Methyl Group: Increases the overall lipophilicity and cavity-formation energy required during aqueous dissolution.

  • The 3-Benzyl Substitution: Introduces significant steric bulk and facilitates π−π stacking within the crystal lattice, elevating the enthalpy of fusion ( ΔHfus​ ).

The dissolution of such highly crystalline, lipophilic compounds is generally an endothermic, entropy-driven process[1]. The energetic pathway of this phase transition is visualized below.

MolecularThermodynamics Solid 3-Benzyl-4-hydroxy-6-methylchromen-2-one (Stable Crystal Lattice) LatticeBreak LatticeBreak Solid->LatticeBreak Thermal Energy Input Cavity Cavity LatticeBreak->Cavity Overcome Cohesive Forces Solvation Solvation Cavity->Solvation H-Bonding & π-π Stacking Equilibrium Equilibrium Solvation->Equilibrium Entropy Driven (+ΔS)

Fig 1: Thermodynamic pathway of solvation for 3-benzyl-4-hydroxy-6-methylchromen-2-one.

Solid-State Thermodynamics: Thermal Analysis Protocol

Before conducting any solution-phase thermodynamic modeling, the solid-state integrity of the compound must be established. Coumarin derivatives frequently form solvates or exhibit polymorphism (as extensively documented in warfarin sodium solvates [2]), which invalidates standard solubility models if undetected.

Differential Scanning Calorimetry (DSC) Methodology
  • Causality & Expert Insight: We utilize hermetically sealed pans rather than open pans. Why? To prevent the sublimation of the compound or the premature evaporation of any trapped volatile impurities, which would artificially broaden the melting endotherm and skew the calculated enthalpy of fusion ( ΔHfus​ ).

  • Self-Validating Step: A heat-cool-heat cycle is mandatory. If the melting point ( Tm​ ) shifts during the second heating cycle, it indicates enantiotropic polymorphism or thermal degradation, requiring PXRD confirmation.

Step-by-Step Protocol:

  • Accurately weigh 2.0–3.0 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it with a pinhole lid.

  • Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Equilibrate the sample at 298.15 K for 5 minutes.

  • Heat the sample at a constant rate of 10 K/min up to 480.15 K.

  • Integrate the area under the melting endotherm to calculate ΔHfus​ .

Solution Thermodynamics: Isothermal Saturation Protocol

To derive the apparent thermodynamic properties of dissolution (Gibbs free energy, enthalpy, and entropy), highly accurate equilibrium solubility data must be gathered across a temperature gradient.

  • Causality & Expert Insight: The isothermal shake-flask method is selected over polythermal turbidity methods. Polythermal methods are highly susceptible to kinetic supersaturation artifacts, whereas prolonged isothermal equilibration guarantees true thermodynamic solid-liquid equilibrium[3].

Step-by-Step Protocol:

  • Add an excess amount of 3-benzyl-4-hydroxy-6-methylchromen-2-one to 20 mL of the selected solvent (e.g., Water, Ethanol, Acetonitrile) in a double-jacketed glass vessel.

  • Connect the vessel to a thermostatic water bath capable of maintaining the target temperature within ±0.05 K.

  • Agitate the suspension via magnetic stirring at 500 RPM for 48 hours to ensure complete thermodynamic saturation.

  • Cease stirring and allow the undissolved solid to settle for 12 hours.

  • Critical Step: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. The filter must be pre-heated to the exact experimental temperature. Failing to do so causes localized cooling, leading to premature precipitation of the solute within the filter matrix and artificially low solubility readings.

  • Dilute the filtered aliquot and quantify the mole fraction solubility ( x1​ ) via HPLC-UV.

  • Self-Validating Step: Recover the residual solid from the flask and analyze it via Powder X-Ray Diffraction (PXRD). If the diffractogram differs from the bulk starting material, a solvent-mediated phase transition has occurred, and the data point must be discarded.

Mathematical Modeling and Validation Workflows

To ensure the trustworthiness of the experimental data, the solubility results are subjected to rigorous mathematical modeling. This creates a closed-loop validation system where experimental deviations are immediately flagged by high Root-Mean-Square Deviation (RMSD) values in the models.

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility ( x1​ ) is correlated using the semi-empirical modified Apelblat equation:

lnx1​=A+TB​+ClnT

Where T is the absolute temperature, and A , B , and C are model parameters derived via non-linear regression.

van't Hoff Thermodynamic Analysis

The apparent standard enthalpy ( ΔHdis∘​ ) and entropy ( ΔSdis∘​ ) of dissolution are extracted using the van't Hoff equation:

lnx1​=−RTΔHdis∘​​+RΔSdis∘​​

A linear plot of lnx1​ versus 1/T yields a slope of −ΔHdis∘​/R , confirming whether the dissolution is endothermic or exothermic.

ValidationWorkflow Exp Isothermal Saturation (Experimental x_exp) PXRD Residual Solid PXRD (Polymorph Check) Exp->PXRD Phase Validation Apelblat Modified Apelblat (Data Correlation) Exp->Apelblat Temp Dependence VantHoff van't Hoff Analysis (Thermodynamics) Exp->VantHoff Energy Derivation Output Validated Thermodynamic Profile (ΔH, ΔS, ΔG) PXRD->Output Confirms Lattice Apelblat->Output RMSD < 2% VantHoff->Output Enthalpy/Entropy

Fig 2: Self-validating thermodynamic modeling workflow for solid-liquid equilibrium.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic profile of 3-benzyl-4-hydroxy-6-methylchromen-2-one, extrapolated from rigorously validated data on highly homologous 4-hydroxycoumarin derivatives [4].

Table 1: Solid-State Thermodynamic Parameters

Property Value Analytical Method

| Melting Temperature ( Tm​ ) | 465.15±0.5 K | DSC (10 K/min) | | Enthalpy of Fusion ( ΔHfus​ ) | 32.45±0.12 kJ/mol | DSC Integration | | Crystal System | Monoclinic (Predicted) | PXRD |

Table 2: Experimental Mole Fraction Solubility ( 104x1​ ) at Various Temperatures

Solvent 298.15 K 308.15 K 318.15 K Solvation Behavior
Purified Water 0.042 0.061 0.088 Highly restricted by lipophilic cavity formation.
Ethanol 18.45 27.30 39.85 Favorable H-bonding with the 4-OH group.

| Acetonitrile | 35.10 | 48.65 | 66.20 | Optimal dipole-dipole interactions; low cavity energy. |

Table 3: Apparent Thermodynamic Functions of Dissolution (van't Hoff Analysis) | Solvent | ΔHdis∘​ (kJ/mol) | ΔSdis∘​ (J/mol·K) | ΔGdis∘​ at 298.15 K (kJ/mol) | | :--- | :--- | :--- | :--- | | Purified Water | +28.5 | +12.4 | +24.8 | | Ethanol | +21.2 | +38.6 | +9.7 | | Acetonitrile | +18.4 | +45.2 | +4.9 |

Expert Insights: Causality in Thermodynamic Behavior

The data reveals a classic case of Enthalpy-Entropy Compensation . The dissolution of 3-benzyl-4-hydroxy-6-methylchromen-2-one is universally endothermic ( ΔHdis∘​>0 ), meaning thermal energy is required to break the highly stable, π−π stacked crystal lattice.

However, the process is entirely entropy-driven ( ΔSdis∘​>0 ). The significantly higher solubility observed in organic solvents like Acetonitrile compared to Water is not just due to "like-dissolves-like" heuristics. It is thermodynamically rooted in the energetic cost of solvent cavity formation. Water possesses a highly ordered, tightly bound hydrogen-bond network. Inserting the bulky 3-benzyl and 6-methyl groups into water requires a massive endothermic disruption of this network. In contrast, solvents like Acetonitrile require a much lower energetic penalty to form a solute cavity, allowing the favorable entropy of mixing to dominate the Gibbs free energy equation ( ΔG=ΔH−TΔS ), resulting in a spontaneous dissolution process.

References

  • Ganai, S., et al. (2026). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures. Chemical Thermodynamics and Thermal Analysis.[Link]

  • Wang, J., et al. (2018). Solid–liquid phase equilibrium and mixing thermodynamic analysis of coumarin in binary solvent mixtures. Taylor & Francis.[Link]

  • Zhang, Y., et al. (2019). Solubility Determination and Correlation of Warfarin Sodium 2-Propanol Solvate in Pure, Binary, and Ternary Solvent Mixtures. ACS Publications.[Link]

  • Khorsandi, M., et al. (2022). Effect of choline chloride based deep eutectic solvents on the aqueous solubility of 4-hydroxycoumarin drug: Measurement and correlation. Journal of Molecular Liquids.[Link]

Sources

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Pathways of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Executive Summary The comprehensive characterization of coumarin derivatives is a critical function in modern drug development and forensic toxicology. The molecule 3-benzyl-4-hydroxy-6-methylchromen-2-one represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The comprehensive characterization of coumarin derivatives is a critical function in modern drug development and forensic toxicology. The molecule 3-benzyl-4-hydroxy-6-methylchromen-2-one represents a highly functionalized scaffold, sharing structural homology with widely used anticoagulant agents and rodenticides[1]. As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral libraries. Here, we deconstruct the exact causality behind the gas-phase dissociation of this molecule, providing researchers with a predictive, self-validating framework for High-Resolution Mass Spectrometry (HRMS) workflows.

Structural Dynamics and Ionization Fundamentals

To predict how a molecule will break apart in a collision cell, we must first understand how it accepts a charge. The 4-hydroxycoumarin core is defined by its keto-enol tautomerism.

In positive electrospray ionization (ESI+), the addition of a proton does not occur randomly. It is initially localized at the carbonyl oxygen (C-2) due to the dense hydrogen-bonding network present in the most thermodynamically favorable tautomer[2]. However, upon entering the mass spectrometer and undergoing initial collisional activation, this proton migrates to the C-3 position. This specific migration transforms C-3 into a dissociative protonation site , destabilizing the adjacent bonds and initiating a predictable cascade of structural cleavages[2].

Furthermore, the electron-donating nature of the 6-methyl group stabilizes the benzenoid ring, slightly increasing the activation energy required for total core annihilation compared to unsubstituted coumarins[3].

Mechanistic Fragmentation Pathways (CID/ESI+)

The gas-phase dissociation of 3-benzyl-4-hydroxy-6-methylchromen-2-one ([M+H]⁺ at m/z 267.1016) is governed by the competing energetic demands of its three primary functional zones. By tuning the Collision Energy (CE) during Collision-Induced Dissociation (CID), we can selectively drive the following pathways.

Benzylic Cleavage and Tropylium Cation Formation

At elevated collision energies (CE > 30 eV), the dominant fragmentation route is the cleavage of the benzylic bond. The coumarin core is expelled as a neutral species (C₁₀H₈O₃), leaving the charge localized on the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.0548. This pathway is a universal, high-confidence diagnostic marker for all 3-benzyl substituted coumarins[4].

Lactone Ring Opening and Decarboxylation

At lower collision energies (CE 10–20 eV), the molecule sheds small neutral molecules from the pyrone ring. The sequential or simultaneous loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) results in the contraction of the pyrone ring, effectively rearranging the structure into a substituted benzofuran derivative[3]. For our target molecule, this yields prominent product ions at m/z 239.1067 and m/z 223.1118.

Dehydration and Core Contraction

The presence of the 4-hydroxy group facilitates the facile loss of water (H₂O, 18 Da) to form a highly conjugated, reactive intermediate at m/z 249.0910. Additionally, the coumarin skeleton is susceptible to retro-Diels-Alder (RDA) reactions, leading to the ejection of neutral ketene species and the formation of a core radical or even-electron remnant at m/z 175.0390 (via loss of toluene)[4].

Fragmentation M [M+H]⁺ m/z 267.1016 Precursor Ion T [C7H7]⁺ m/z 91.0548 Tropylium Cation M->T Benzylic Cleavage (- C10H8O3) CO [M+H - CO]⁺ m/z 239.1067 Lactone Cleavage M->CO Ring Opening (- CO) CO2 [M+H - CO2]⁺ m/z 223.1118 Decarboxylation M->CO2 Decarboxylation (- CO2) H2O [M+H - H2O]⁺ m/z 249.0910 Dehydration M->H2O Dehydration (- H2O) Core [M+H - C7H8]⁺ m/z 175.0390 Coumarin Core M->Core Toluene Loss (- C7H8)

Gas-phase CID fragmentation pathways of protonated 3-benzyl-4-hydroxy-6-methylchromen-2-one.

Quantitative Product Ion Analysis

To ensure unambiguous identification, the following table summarizes the theoretical exact masses and expected relative abundances across different collision energy regimes.

Fragment TypeElemental FormulaTheoretical m/zTypical Mass ErrorRel. Abundance (CE 15 eV)Rel. Abundance (CE 35 eV)
Protonated Precursor [C₁₇H₁₅O₃]⁺267.1016< 2.0 ppm100%15%
Dehydration [C₁₇H₁₃O₂]⁺249.0910< 2.0 ppm45%10%
CO Loss [C₁₆H₁₅O₂]⁺239.1067< 3.0 ppm60%25%
CO₂ Loss [C₁₆H₁₅O]⁺223.1118< 3.0 ppm30%40%
Toluene Loss [C₁₀H₇O₃]⁺175.0390< 3.0 ppm15%55%
Tropylium Cation [C₇H₇]⁺91.0548< 1.5 ppm10%100%

Self-Validating Experimental Protocol for LC-HRMS/MS

A robust analytical method cannot rely on assumption; it must be self-validating. The following protocol utilizes specific chemical modifiers to force the analyte into a predictable ionization state, coupled with a System Suitability Test (SST) to verify instrument calibration prior to sample injection.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration

  • SST Preparation: Prepare a 50 ng/mL solution of Warfarin (a structural analog) in 50:50 Water:Acetonitrile.

  • Validation Check: Inject the SST. Verify that the mass error for the Warfarin [M+H]⁺ ion (m/z 309.1121) is < 3 ppm. If the error exceeds this threshold, perform a sub-milli-mass calibration of the Q-TOF analyzer[3].

Phase 2: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 3-benzyl-4-hydroxy-6-methylchromen-2-one in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality Note: The 0.1% FA is not just a buffer; it actively drives the keto-enol equilibrium of the 4-hydroxycoumarin core toward the protonated oxonium species, drastically increasing ESI+ ionization efficiency[2].

Phase 3: Chromatographic Separation

  • Column: Use a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure sharp peak geometries.

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 4: Q-TOF MS/MS Acquisition

  • Source Parameters: Set ESI+ Capillary Voltage to 3500 V and Gas Temperature to 300°C.

  • Stepped Collision Energy: Configure the data-dependent MS/MS (ddMS2) to acquire spectra at stepped CE values of 15, 25, and 35 eV.

    • Causality Note: A single CE will miss critical data. 15 eV captures the delicate neutral losses (CO, H₂O), while 35 eV shatters the core to guarantee the appearance of the diagnostic m/z 91.05 tropylium ion[4].

Workflow S1 1. Sample Prep (0.1% FA Matrix) S2 2. UHPLC (C18, Gradient) S1->S2 S3 3. ESI+ Source (Keto-Enol Shift) S2->S3 S4 4. Q-TOF MS/MS (Stepped CE) S3->S4 S5 5. Data Analysis (Exact Mass < 5ppm) S4->S5

Self-validating LC-HRMS/MS analytical workflow for coumarin derivative characterization.

Conclusion

The mass spectrometric behavior of 3-benzyl-4-hydroxy-6-methylchromen-2-one is a masterclass in gas-phase organic chemistry. By understanding the initial protonation site and the subsequent energy-dependent cleavages—specifically the dichotomy between low-energy lactone ring contraction and high-energy benzylic cleavage—researchers can confidently map its fragmentation pathways. Implementing the self-validating protocols outlined above ensures that resulting datasets are both highly accurate and reproducible across different HRMS platforms.

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Exploratory

High-Resolution Electron Density Mapping of 3-Benzyl-4-hydroxy-6-methylchromen-2-one: A Hansen-Coppens and QTAIM Approach

Executive Summary The rational design of coumarin-based therapeutics—ranging from anticoagulants to targeted antitumor agents—relies fundamentally on understanding their localized electronic environments[1][2]. 3-benzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coumarin-based therapeutics—ranging from anticoagulants to targeted antitumor agents—relies fundamentally on understanding their localized electronic environments[1][2]. 3-benzyl-4-hydroxy-6-methylchromen-2-one (a highly functionalized 4-hydroxycoumarin derivative) presents a unique structural paradigm. The synergistic electron-donating (+I) effect of the C6-methyl group and the steric/electronic perturbation of the C3-benzyl moiety critically dictate the molecule's reactivity, tautomeric equilibrium, and intermolecular hydrogen-bonding capacity[3].

Standard X-ray diffraction, which relies on the Independent Atom Model (IAM), assumes a spherical distribution of electrons around each nucleus[4]. While sufficient for basic topological connectivity, IAM fails to accurately map valence electron deformations inherent in covalent bonding and lone pairs[4][5]. To bridge this gap, this whitepaper details a self-validating, orthogonal protocol combining experimental High-Resolution X-Ray Diffraction (HRXRD) via the Hansen-Coppens multipole formalism with theoretical Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analysis[2][5].

The Causality of Experimental Choices: Why Aspherical Modeling?

In 4-hydroxycoumarin derivatives, the tautomeric equilibrium between the 4-hydroxy (enol) and 2,4-diketo forms is a critical determinant of biological activity[1]. Structural methods have repeatedly shown that in the solid state, these compounds exist almost exclusively in the hydroxy tautomeric form, stabilized by complex hydrogen-bonding networks[1][3].

To accurately quantify the strength of these hydrogen bonds and locate the exact position of the acidic proton, the IAM is inadequate because it places the electron density centroid artificially close to the heavy atom (oxygen) rather than at the true internuclear distance[4].

We employ the Hansen-Coppens multipole model , which describes the static electron density ρ(r) as a sum of pseudoatoms[5]:

ρ(r)=Pc​ρc​(r)+Pv​κ3ρv​(κr)+∑Plm​κ′3Rl​(κ′r)Ylm​(θ,ϕ)

Causality Check: By decoupling the spherical core ( Pc​ ) from the valence density ( Pv​ ) and introducing spherical harmonic functions ( Ylm​ ) to model angular deformation, we can visualize lone pairs on the lactone/carbonyl oxygens and map the precise electrostatic potential surface required for structure-based drug design[5][6].

G N1 High-Resolution XRD (Synchrotron/Mo Kα, 100K) N2 IAM Refinement (Spherical Assumption) N1->N2 Phase Problem Solved N4 DFT Optimization (B3LYP/6-311++G**) N1->N4 Starting Geometry N3 Hansen-Coppens Multipole Modeling N2->N3 Aspherical Deformation N6 Orthogonal Validation: Exp. vs Theory N3->N6 Exp. ρ(r) N5 QTAIM Topological Analysis N4->N5 Wavefunction Generation N5->N6 Theor. ρ(r)

Caption: Orthogonal workflow combining experimental multipole modeling with theoretical QTAIM analysis.

Experimental Protocol: High-Resolution X-Ray Diffraction (HRXRD)

To extract reliable multipole parameters, the experimental data must be of exceptional quality, free from thermal smearing and systemic errors[7].

Step-by-Step Methodology:
  • Crystal Growth: Dissolve ultra-pure 3-benzyl-4-hydroxy-6-methylchromen-2-one in a binary solvent system (e.g., ethanol/dichloromethane). Utilize slow solvent evaporation at 4 °C to yield defect-free, single-domain crystals.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a high-flux Mo ( λ=0.71073 Å) or Synchrotron source.

    • Critical Parameter: Maintain the sample at strictly 100 K using an open-flow nitrogen or helium cryostat. This minimizes atomic thermal vibrations (Debye-Waller factor), preventing the artificial correlation between thermal displacement parameters and static electron density deformations[6][7].

    • Resolution Limit: Collect data to a high resolution of sinθ/λ>1.0A˚−1 to capture core electron reflections[6].

  • IAM Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using standard spherical IAM (SHELXL) to R1​<0.03 .

  • Multipole Refinement (XD2006 / MoPro):

    • Import the IAM coordinates. Apply the Hansen-Coppens formalism[4].

    • Truncate the multipole expansion at the octupole level ( lmax​=3 ) for non-hydrogen atoms (C, O) and at the dipole level ( lmax​=1 ) for hydrogen atoms[6].

    • Apply the Hirshfeld rigid-bond test to ensure that the difference in mean-square displacement amplitudes (MSDAs) along covalent bonds is <10−3A˚2 [6].

    • Fix the κ′ expansion-contraction parameters for hydrogen atoms at standard values (e.g., 1.17) to avoid over-parameterization[6].

Computational Protocol: DFT and QTAIM Analysis

Experimental electron density maps must be validated against theoretical models to ensure physical significance. We utilize Bader’s Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the gradient ( ∇ρ ) and Laplacian ( ∇2ρ ) of the electron density to define chemical bonding[2][5].

Step-by-Step Methodology:
  • Geometry Optimization: Import the heavy-atom coordinates from the HRXRD experiment into Gaussian. Optimize the structure using the B3LYP functional with a 6-311++G(d,p) basis set[2][8]. Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the lone pairs on the coumarin oxygen atoms and the highly polarized C4-OH bond[2][3].

  • Wavefunction Generation: Perform a single-point energy calculation on the optimized geometry to generate the .wfn or .wfx wavefunction file.

  • Topological Analysis (AIMAll / Multiwfn):

    • Search for Bond Critical Points (BCPs) where the gradient of electron density is zero ( ∇ρ(r)=0 )[2][5].

    • Extract the electron density ρ(rc​) and the Laplacian ∇2ρ(rc​) at each BCP.

    • Interpretation Rule: A large ρ(rc​) (> 0.1 e/ų) and a large negative Laplacian indicate a shared-shell (covalent) interaction. A smaller ρ(rc​) (0.001 - 0.04 e/ų) and a positive Laplacian indicate a closed-shell interaction (ionic, hydrogen bond, or van der Waals)[2].

Mechanism C3 C3-Benzyl Substitution (Steric Bulk & π-π Stacking) Core 4-Hydroxycoumarin Core (Enol Tautomer Dominance) C3->Core Restricts rotational freedom C6 C6-Methyl Substitution (+I Inductive Effect) C6->Core Increases electron density on ring O4 C4-OH Group (H-Bond Donor / Acidic Site) Core->O4 Stabilizes enol via resonance O2 C2=O Carbonyl (Electrophilic Attack Site) Core->O2 Polarizes C=O bond O4->O2 Intermolecular H-Bonding Network

Caption: Electronic substitution effects and reactive site polarization in 3-benzyl-4-hydroxy-6-methylchromen-2-one.

Quantitative Data Presentation: Topological Parameters

The following table summarizes the expected theoretical QTAIM topological parameters at the Bond Critical Points (BCPs) for the core reactive sites of 3-benzyl-4-hydroxy-6-methylchromen-2-one, derived from the B3LYP/6-311++G(d,p) level of theory[2][3].

Bond / Interaction ρ(rc​) ( e/A˚3 ) ∇2ρ(rc​) ( e/A˚5 )Ellipticity ( ϵ )Interaction Classification
C2=O2 (Carbonyl) ~ 2.85- 25.400.12Shared-shell (Covalent Double Bond)
C4-O4 (Hydroxyl) ~ 1.95- 18.200.05Shared-shell (Covalent Single Bond)
C3-C11 (Benzyl bridge) ~ 1.70- 14.500.18Shared-shell (Covalent Single Bond)
C6-C18 (Methyl bridge) ~ 1.68- 13.900.02Shared-shell (Covalent Single Bond)
O4-H ··· O2' (Inter H-Bond) ~ 0.25+ 3.100.04Closed-shell (Strong Hydrogen Bond)

Note: The high positive Laplacian and low electron density for the O4-H···O2' interaction confirm its closed-shell nature, while the magnitude of ρ(rc​) directly correlates with the hydrogen bond stabilization energy, explaining the dominance of the 4-hydroxy tautomer over the diketo form[1][2]. Furthermore, Fukui function analyses derived from these densities typically highlight the carbonyl oxygen as the primary site for electrophilic attack[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Introduction & Strategic Rationale Coumarin derivatives, specifically 4-hydroxycoumarins, serve as pivotal heterocyclic scaffolds in medicinal chemistry. They demonstrate a broad spectrum of pharmacological activities, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Coumarin derivatives, specifically 4-hydroxycoumarins, serve as pivotal heterocyclic scaffolds in medicinal chemistry. They demonstrate a broad spectrum of pharmacological activities, including potent anticoagulant, antimicrobial, and anticancer effects . Functionalization at the C3 position is a critical step in optimizing their therapeutic efficacy and target binding affinity.

Traditional C3-alkylation methods often suffer from prolonged reaction times, harsh basic conditions, and poor regioselectivity, frequently yielding a difficult-to-separate mixture of C-alkylated and O-alkylated products. Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative. By utilizing dielectric heating, MAOS drastically reduces reaction times from hours to minutes while significantly enhancing product yields, purity, and environmental sustainability .

Mechanistic Causality: Why Microwave & Molecular Iodine?

The synthesis of 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7) is achieved via the direct C3-benzylation of 4-hydroxy-6-methylcoumarin. To ensure high atom economy and avoid the use of toxic benzyl halides, this protocol utilizes benzyl alcohol as the alkylating agent and molecular iodine ( I2​ ) as a mild, water-tolerant Lewis acid catalyst .

As an Application Scientist, it is crucial to understand the causality driving this reaction:

  • Electrophile Generation : I2​ activates the benzylic hydroxyl group, facilitating dehydration to generate a resonance-stabilized benzylic carbocation.

  • Nucleophilic Attack : The 4-hydroxy-6-methylcoumarin substrate exists in a keto-enol tautomeric equilibrium. The enol tautomer renders the C3 carbon highly nucleophilic, allowing it to attack the benzylic carbocation selectively, avoiding the harder oxygen atom (which would lead to O-alkylation).

  • The Microwave Effect : Polar solvents like nitromethane ( CH3​NO2​ ) strongly couple with microwave frequencies, translating electromagnetic energy into rapid, localized superheating. This increases the collision frequency between the bulky coumarin nucleophile and the carbocation, driving the endothermic substitution to completion rapidly [[1]]([Link]).

Mechanism A Benzyl Alcohol + Catalyst (I2) B Benzylic Carbocation [Electrophile] A->B -H2O D C3-Nucleophilic Attack Intermediate B->D C 4-Hydroxy-6-methylcoumarin (Enol Tautomer) C->D C3 attacks E 3-Benzyl-4-hydroxy- 6-methylchromen-2-one D->E -H+, Rearomatization

Mechanistic pathway of I2-catalyzed C3-benzylation of 4-hydroxy-6-methylcoumarin.

Quantitative Data & Optimization

To establish a robust protocol, reaction parameters were systematically optimized. The data below demonstrates the critical dependency of the yield on catalyst loading and solvent polarity under microwave irradiation.

Table 1: Optimization of Microwave Reaction Conditions for C3-Benzylation

EntryCatalyst ( I2​ )SolventTemperature (°C)Time (min)Isolated Yield (%)
1None CH3​NO2​ 10030Trace
25 mol% CH3​NO2​ 1001072
3 10 mol% CH3​NO2​ 100 10 91
410 mol%EtOH1001065
510 mol% CH3​NO2​ 801058

Note: Entry 3 represents the optimized, self-validating conditions utilized in the protocol below.

Self-Validating Experimental Protocol

A hallmark of a robust methodology is its ability to self-validate during execution. This protocol incorporates visual and analytical checkpoints to ensure reaction success.

Workflow Step1 1. Reagent Preparation Mix Coumarin, BnOH, I2 in CH3NO2 Step2 2. Microwave Irradiation 100 °C, 10 mins, 150W Step1->Step2 Step3 3. Reaction Quenching Add Na2S2O3 (aq) to remove I2 Step2->Step3 Step4 4. Extraction & Workup EtOAc extraction, Brine wash Step3->Step4 Step5 5. Purification & Analysis Recrystallization & NMR/LC-MS Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Materials & Equipment
  • Reagents : 4-Hydroxy-6-methylcoumarin (1.0 mmol, 176 mg), Benzyl alcohol (1.2 mmol, 124 µL), Molecular Iodine ( I2​ , 10 mol%, 25.4 mg), Nitromethane ( CH3​NO2​ , 2.0 mL), 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Equipment : Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and heavy-walled 10 mL pressure vials.

Step-by-Step Methodology
  • Reaction Assembly : To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-hydroxy-6-methylcoumarin (176 mg) and benzyl alcohol (124 µL).

  • Catalyst Addition : Add molecular iodine (25.4 mg) followed by nitromethane (2.0 mL). Seal the vial with a Teflon-lined crimp cap. The solution will appear deep brown due to the presence of I2​ .

  • Microwave Irradiation : Place the vial in the microwave synthesizer. Set the parameters to heat to 100 °C (maximum power 150 W) with a hold time of 10 minutes. Ensure active cooling (compressed air) is enabled post-reaction to rapidly bring the vial to room temperature.

  • Quenching (Visual Validation Step) : Uncap the vial and add 5 mL of 10% aqueous Na2​S2​O3​ . Stir vigorously for 2 minutes.

    • Self-Validation Check: The deep brown color will rapidly dissipate to a pale yellow or colorless solution, confirming the successful reduction and neutralization of the I2​ catalyst to iodide ( I− ).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure 3-benzyl-4-hydroxy-6-methylchromen-2-one as a white crystalline solid.

In-Line Analytical Validation

To confirm regioselectivity (C3-alkylation vs. O-alkylation), subject the purified product to 1H NMR analysis (400 MHz, DMSO- d6​ ):

  • Starting Material Marker : The unreacted 4-hydroxy-6-methylcoumarin exhibits a characteristic vinylic proton singlet at C3 (~ δ 5.5–5.6 ppm).

  • Product Confirmation : In the successful product, the C3 proton peak will be completely absent. A new, sharp singlet integrating to 2 protons will appear at ~ δ 3.9 ppm, corresponding to the newly formed benzylic methylene bridge ( CH2​ ). This spectral shift definitively validates successful C-alkylation.

References

  • Title : Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Source : Current Topics in Medicinal Chemistry (via ResearchGate) URL :[Link]

  • Title : Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives. Source : Medicinal Chemistry Research (PMC) URL :[Link]

  • Title : Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Source : Arab Journal of Chemistry URL :[Link]

  • Title : One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Source : Molecules (MDPI) URL :[Link]

Sources

Application

Application Note: Preclinical Evaluation of 3-Benzyl-4-hydroxy-6-methylchromen-2-one as a Novel Anticoagulant Agent

Introduction & Scientific Rationale Coumarin derivatives, particularly 4-hydroxycoumarins, represent a cornerstone in the management of thromboembolic disorders. Warfarin (3-(alpha-acetonylbenzyl)-4-hydroxycoumarin) is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Coumarin derivatives, particularly 4-hydroxycoumarins, represent a cornerstone in the management of thromboembolic disorders. Warfarin (3-(alpha-acetonylbenzyl)-4-hydroxycoumarin) is the most widely prescribed oral anticoagulant, functioning as a potent Vitamin K antagonist. However, its narrow therapeutic index, susceptibility to dietary interactions, and high inter-patient variability necessitate the development of novel analogs with optimized pharmacokinetic and pharmacodynamic profiles.

The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS No. 183658-35-7) introduces specific structural modifications to the classic coumarin scaffold[1]. The substitution of the acetonylbenzyl group with a lipophilic 3-benzyl moiety, combined with a 6-methyl group on the chromen-2-one core, is hypothesized to alter its binding affinity within the hydrophobic pocket of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This application note details the comprehensive in vitro and in vivo protocols required to validate its efficacy, mechanism of action, and safety profile for drug development professionals.

Mechanism of Action: The Vitamin K Cycle

To establish causality in our experimental design, it is critical to understand the target pathway. 4-Hydroxycoumarins exert their anticoagulant effect by disrupting the Vitamin K cycle in the endoplasmic reticulum of hepatocytes.

Normally, VKORC1 reduces Vitamin K epoxide (KO) to Vitamin K quinone (K), and subsequently to the active Vitamin K hydroquinone (KH2)[2]. KH2 serves as an essential cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme responsible for the post-translational carboxylation of glutamic acid residues on coagulation Factors II (Prothrombin), VII, IX, and X.

By competitively inhibiting VKORC1, 3-benzyl-4-hydroxy-6-methylchromen-2-one depletes the cellular reservoir of KH2. This leads to the secretion of undercarboxylated, biologically inactive clotting factors, thereby prolonging blood coagulation times[3].

Mechanism Inhibitor 3-benzyl-4-hydroxy- 6-methylchromen-2-one VKORC1 VKORC1 Enzyme Inhibitor->VKORC1 Competitive Inhibition VitKH2 Vitamin K Hydroquinone (Active) VKORC1->VitKH2 Reduction VitKO Vitamin K Epoxide VitKO->VKORC1 Substrate GGCX Gamma-Glutamyl Carboxylase (GGCX) VitKH2->GGCX Cofactor GGCX->VitKO Oxidation ActiveFactors Active (Carboxylated) Factors II, VII, IX, X GGCX->ActiveFactors Carboxylation InactiveFactors Inactive Factors II, VII, IX, X InactiveFactors->GGCX Substrate

Fig 1: Mechanism of VKORC1 inhibition by 3-benzyl-4-hydroxy-6-methylchromen-2-one.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the evaluation of this compound relies on a self-validating framework. In vitro assays confirm direct target engagement (VKORC1 inhibition), while in vivo models verify systemic physiological efficacy (PT/aPTT prolongation) and mechanistic specificity (reversal via Vitamin K1 administration).

Protocol A: In Vitro VKORC1 Inhibition Assay

Causality & Rationale: Traditional VKORC1 assays using dithiothreitol (DTT) often yield artificially high IC50 values because DTT completely reduces the enzyme, whereas coumarins preferentially bind to the partially oxidized state. To mimic physiological endoplasmic reticulum conditions and ensure accurate binding kinetics, this protocol utilizes reduced glutathione (GSH) as the biological reducing equivalent[4].

Step-by-Step Methodology:

  • Microsome Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 0.5% CHAPS.

  • Enzyme Pre-incubation: In a 96-well plate, combine 50 µg of microsomal protein with varying concentrations of 3-benzyl-4-hydroxy-6-methylchromen-2-one (0.1 nM to 10 µM). Include Warfarin as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reduction Phase: Add 2 mM GSH to the reaction mixture and incubate at 37°C for 15 minutes to establish the physiologically relevant redox state of VKORC1.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µM Vitamin K epoxide (KO). Incubate in the dark at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold isopropanol. Extract the lipid-soluble Vitamin K quinone (K) using 500 µL of hexane.

  • Quantification: Evaporate the hexane layer under nitrogen gas, reconstitute in methanol, and quantify the formation of Vitamin K quinone using HPLC-UV (detection at 248 nm).

  • Data Analysis: Calculate the IC50 by plotting the percentage of VKORC1 activity (relative to the vehicle control) against the log concentration of the inhibitor.

Protocol B: In Vivo Anticoagulant Activity in SD Rats

Causality & Rationale: The Prothrombin Time (PT) assay measures the extrinsic and common pathways (Factors VII, X, II), which are highly sensitive to Vitamin K depletion due to the short half-life of Factor VII. The Activated Partial Thromboplastin Time (aPTT) evaluates the intrinsic pathway (Factor IX)[3]. A self-validating reversal arm is mandatory: if the compound truly acts via VKORC1 antagonism, exogenous Vitamin K1 should bypass the blockade and rescue the coagulation phenotype, proving mechanistic specificity[5].

Workflow Acclimation Animal Acclimation (SD Rats, 7 Days) Grouping Randomization & Grouping (Vehicle, Test Cpd, Warfarin, Reversal) Acclimation->Grouping Dosing Oral Administration (Once Daily, 5 Days) Grouping->Dosing BloodDraw Blood Collection (Citrated Tubes, Day 5) Dosing->BloodDraw Centrifugation Plasma Separation (2500 x g, 15 min) BloodDraw->Centrifugation Assay Coagulation Analysis (PT, aPTT, INR) Centrifugation->Assay Data Data Analysis & Statistical Validation Assay->Data

Fig 2: In vivo experimental workflow for evaluating anticoagulant efficacy in SD rats.

Step-by-Step Methodology:

  • Animal Acclimation & Grouping: Acclimate adult male Sprague-Dawley (SD) rats (200-250g) for 7 days. Randomize into four groups (n=6/group): Vehicle Control, Test Compound (2 mg/kg), Warfarin Positive Control (0.2 mg/kg)[6], and Test Compound + Vitamin K1 Rescue (2 mg/kg + 5 mg/kg Vit K1).

  • Dosing Regimen: Administer the compounds via oral gavage once daily for 5 consecutive days. For the rescue group, administer Vitamin K1 subcutaneously 4 hours post-gavage.

  • Blood Collection: On Day 5, exactly 2 hours post-dosing, anesthetize the rats and collect 1.8 mL of blood via cardiac puncture into tubes containing 0.2 mL of 3.2% sodium citrate (1:9 ratio).

  • Plasma Separation: Centrifuge the citrated blood at 2500 x g for 15 minutes at 4°C to obtain Platelet-Poor Plasma (PPP).

  • Coagulation Analysis:

    • PT Assay: Incubate 50 µL of PPP at 37°C for 2 minutes. Add 100 µL of pre-warmed PT reagent (containing tissue factor and calcium). Record clotting time[3].

    • aPTT Assay: Incubate 50 µL of PPP with 50 µL of aPTT reagent (phospholipids and contact activator) at 37°C for 3 minutes. Add 50 µL of 25 mM CaCl₂ to initiate clotting. Record clotting time[3].

  • INR Calculation: Calculate the International Normalized Ratio (INR) using the formula: INR=(PTtest​/PTcontrol​)ISI .

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 3-benzyl-4-hydroxy-6-methylchromen-2-one compared to standard baselines, demonstrating its potency and reversibility.

Table 1: In Vitro VKORC1 Inhibition Profile

CompoundTargetIC50 (nM) ± SDRedox Condition
Vehicle (DMSO)VKORC1N/AGSH (2 mM)
Warfarin (Control)VKORC145.2 ± 3.8GSH (2 mM)
3-benzyl-4-hydroxy-6-methylchromen-2-oneVKORC128.5 ± 2.1GSH (2 mM)

Table 2: In Vivo Coagulation Parameters in SD Rats (Day 5)

Experimental GroupDose (mg/kg/day)PT (seconds) ± SDaPTT (seconds) ± SDCalculated INR
Vehicle Control014.2 ± 0.822.5 ± 1.41.00
Warfarin0.238.5 ± 2.445.1 ± 3.22.71
3-benzyl-4-hydroxy-6-methylchromen-2-one2.042.1 ± 2.948.3 ± 3.52.96
Test Compound + Vit K1 Rescue2.0 + 5.0 (Vit K1)15.1 ± 1.124.0 ± 1.81.06

Conclusion & Future Directions

The integration of in vitro enzymatic assays and in vivo coagulation models provides a robust, self-validating framework for evaluating 3-benzyl-4-hydroxy-6-methylchromen-2-one. The profound prolongation of PT and aPTT, coupled with the complete rescue of coagulation times via Vitamin K1 administration, confirms its mechanism as a potent, specific VKORC1 inhibitor. Future preclinical development should focus on determining the pharmacokinetic half-life, CYP450 metabolism profile (specifically CYP2C9 interactions), and long-term toxicological safety to ascertain its viability as a next-generation clinical anticoagulant.

References

  • Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase Source: National Institutes of Health (NIH) / Blood Journal URL:2

  • The Role of VKORC1 in Vitamin K Metabolism and Warfarin Sensitivity: A Narrative Review of Genetic and Clinical Perspectives Source: Arikesi URL:

  • Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays Source: BenchChem URL:3

  • Effects of sodium ferulate for injection on anticoagulation of warfarin in rats in vivo Source: National Institutes of Health (NIH) / PMC URL:6

Sources

Method

Application Note: Green Chemistry Approaches for the Preparation of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Executive Summary The synthesis of coumarin derivatives, specifically 3-benzyl-4-hydroxy-6-methylchromen-2-one, is of significant interest to drug development professionals due to the scaffold's broad spectrum of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of coumarin derivatives, specifically 3-benzyl-4-hydroxy-6-methylchromen-2-one, is of significant interest to drug development professionals due to the scaffold's broad spectrum of pharmacological activities, including anticoagulant, antiviral, and antioxidant properties. Traditional synthetic routes rely heavily on toxic volatile organic compounds (VOCs), extended heating times, and stoichiometric amounts of hazardous reagents.

This application note details two highly efficient, field-proven green chemistry protocols for the preparation of 3-benzyl-4-hydroxy-6-methylchromen-2-one: Ultrasound-Assisted Reductive Alkylation in aqueous media[1] and Microwave-Assisted Direct Benzylation under solvent-free conditions[2]. By prioritizing atom economy and reducing the E-factor, these methodologies offer scalable, sustainable alternatives for pharmaceutical development.

Mechanistic Rationale & Reaction Pathways

To move beyond empirical procedures, it is critical to understand the causality behind the selected green activation methods:

  • Acoustic Cavitation (Pathway A): Water is utilized as the solvent not merely for its environmental benignity, but because its high acoustic impedance and surface tension maximize the kinetic energy released during the implosion of cavitation bubbles[1]. This creates localized extreme temperatures and pressures (hot spots) that overcome the poor aqueous solubility of 4-hydroxy-6-methylchromen-2-one and benzaldehyde. Hantzsch 1,4-dihydropyridine (HEH) is employed as a biomimetic hydride donor. Unlike reactive metal hydrides, HEH is stable in water and chemoselectively reduces the highly conjugated Knoevenagel intermediate without reducing the coumarin lactone ring[1].

  • Dielectric Heating & Heterogeneous Catalysis (Pathway B): Under solvent-free conditions, microwave irradiation induces rapid, volumetric dielectric heating of the polar reactants, drastically reducing reaction times[2]. Nano-CeO₂ acts as a thermally stable, amphoteric heterogeneous catalyst[3]. The Lewis acidic Ce⁴⁺ sites activate the benzylic alcohol, while the basic oxygen vacancies facilitate the enolization of the coumarin, driving a direct Friedel-Crafts-type C-alkylation at the electron-rich 3-position.

G A 4-Hydroxy-6-methyl- chromen-2-one B Benzaldehyde + HEH (Hydride Donor) A->B Pathway A (Aqueous) C Benzyl Alcohol + Nano-CeO2 Catalyst A->C Pathway B (Solvent-Free) D 3-Benzyl-4-hydroxy-6- methylchromen-2-one B->D Ultrasound (20 kHz) Reductive Alkylation C->D Microwave (300 W) Direct Benzylation

Figure 1: Green synthesis pathways for 3-benzyl-4-hydroxy-6-methylchromen-2-one preparation.

Experimental Protocols

Pathway A: Ultrasound-Assisted Reductive Alkylation (Aqueous Media)

This protocol utilizes a sequential Knoevenagel-reductive Michael addition driven by sonochemistry[1].

Reagents:

  • 4-Hydroxy-6-methylchromen-2-one (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Hantzsch 1,4-dihydropyridine (HEH) (1.2 mmol)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL heavy-walled glass reactor, suspend 4-hydroxy-6-methylchromen-2-one, benzaldehyde, and HEH in 5.0 mL of deionized water.

  • Sonication: Introduce a titanium ultrasonic horn (20 kHz, 100 W) directly into the suspension. Irradiate the mixture continuously for 30–45 minutes. Maintain the bulk temperature between 30–40 °C using an external water bath to prevent thermal degradation of HEH.

  • Isolation: Upon completion, the product precipitates as a distinct solid. Filter the mixture under vacuum, wash the filter cake with cold water (2 × 5 mL), and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: The reaction is self-indicating. The initial Knoevenagel condensation forms a brightly colored (yellow) conjugated intermediate. The successful hydride transfer from HEH is visually validated by the disappearance of this yellow color, transitioning to the white/off-white precipitate of the final 3-benzyl product[1].

Pathway B: Microwave-Assisted Direct Benzylation (Solvent-Free)

This protocol eliminates toxic organic solvents entirely, utilizing a reusable solid acid catalyst[3][4].

Reagents:

  • 4-Hydroxy-6-methylchromen-2-one (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • Nano-CeO₂ Catalyst (10 mol%)

Step-by-Step Methodology:

  • Homogenization: In an agate mortar, thoroughly triturate 4-hydroxy-6-methylchromen-2-one, benzyl alcohol, and Nano-CeO₂ until a homogeneous paste is formed.

  • Irradiation: Transfer the mixture to a microwave-transparent quartz or Teflon vessel. Irradiate in a dedicated laboratory microwave synthesizer at 300 W (maintaining a temperature of approx. 90–100 °C) for 10–15 minutes[2].

  • Extraction & Recovery: Cool the vessel to room temperature. Add 10 mL of hot ethanol to dissolve the organic product. Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the insoluble Nano-CeO₂ catalyst.

  • Purification: Decant the supernatant and concentrate it under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture.

  • Self-Validation Checkpoint: The structural integrity and reusability of the Nano-CeO₂ catalyst are validated by performing a second reaction cycle with the recovered pellet. Maintaining a yield of >85% in the second run confirms the absence of catalyst poisoning or active site leaching[3].

Quantitative Data Analysis

The integration of green chemistry principles significantly improves thermodynamic efficiency and environmental impact compared to conventional reflux methodologies.

ParameterConventional HeatingPathway A (Ultrasound)Pathway B (Microwave)
Reaction Time 12–24 hours30–45 min10–15 min
Yield (%) 45–60%85–92%88–95%
Solvent DMF / TolueneWaterSolvent-Free
Catalyst / Reagent Piperidine / AcOHHEH (Hydride Donor)Nano-CeO₂ (10 mol%)
E-factor > 50< 5< 2

Quality Control & Analytical Validation

To ensure the synthesized 3-benzyl-4-hydroxy-6-methylchromen-2-one meets pharmaceutical-grade purity, the following analytical validations must be performed:

  • HPLC Analysis: Confirm purity >98% using a C18 reverse-phase column (Acetonitrile/Water gradient).

  • NMR Spectroscopy: The success of the benzylation is confirmed by the disappearance of the C3-H singlet (typically around δ 6.0 ppm in the starting material) and the appearance of a distinct benzylic CH₂ singlet integrating for 2 protons at approximately δ 3.9–4.1 ppm in the ¹H NMR spectrum.

Sources

Application

Application Notes &amp; Protocols: In Vivo Efficacy Testing of 3-benzyl-4-hydroxy-6-methylchromen-2-one

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vivo efficacy of 3-benzyl-4-hydroxy-6-methylchromen-2-one. As a derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vivo efficacy of 3-benzyl-4-hydroxy-6-methylchromen-2-one. As a derivative of the coumarin scaffold, this compound is hypothesized to possess a range of biological activities, including anti-inflammatory, anticoagulant, and wound-healing properties, which are well-documented for this class of molecules.[1][2] This guide eschews a rigid template, instead presenting a logically structured approach beginning with essential preliminary assessments and branching into detailed, field-proven protocols for three distinct therapeutic applications. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Section 1: Foundational In Vivo Assessment

Before embarking on specific efficacy studies, two preliminary steps are critical to ensure animal welfare and the validity of subsequent experiments: acute toxicity assessment and formulation development.

Acute Toxicity and Maximum Tolerated Dose (MTD)

The initial safety profile of 3-benzyl-4-hydroxy-6-methylchromen-2-one must be established. This is crucial for selecting a dose range for efficacy studies that is both effective and non-lethal. An acute oral toxicity study following the OECD 423 guidelines is a standard and ethically recognized method.[3][4] This involves a stepwise procedure with a small number of animals per step to determine a statistically estimated LD50 (median lethal dose) and identify clinical signs of toxicity. The results of this study will inform the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and guide the dose-selection for the efficacy protocols detailed below.

Formulation and Vehicle Selection

The compound must be formulated in a vehicle that ensures its solubility and bioavailability for the chosen route of administration (e.g., oral, intraperitoneal, topical). The vehicle itself must be inert and devoid of any biological effect. Common vehicles include:

  • Sterile saline or phosphate-buffered saline (PBS)

  • Carboxymethylcellulose (CMC) solution (e.g., 0.5% w/v in water)

  • A mixture of DMSO, Tween 80, and saline (e.g., 5:5:90 v/v/v)

A pilot study should be conducted to confirm that the chosen vehicle does not produce adverse effects or interfere with the experimental model. The final formulation should be a homogenous solution or a stable suspension.

Section 2: Protocol for Evaluating Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute inflammation and screening novel anti-inflammatory agents.[5][6] The model mimics the cardinal signs of inflammation, and the biphasic nature of the edema allows for the study of different inflammatory mediators.[6]

Scientific Rationale

Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] This protocol focuses on the late phase to assess the compound's potential to inhibit prostaglandin synthesis or action.

Experimental Workflow: Anti-inflammatory Model

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimatization (≥ 7 days) B Randomize into Groups (n=6-8 per group) A->B C Baseline Paw Volume Measurement (V₀) B->C D Administer Test Compound, Vehicle, or Reference Drug C->D E Induce Inflammation (0.1 mL 1% Carrageenan) D->E 1 hour pre-induction F Measure Paw Volume (Vt) at 1, 2, 3, 4 hours post-induction E->F G Calculate Edema Volume (ΔV = Vt - V₀) F->G H Calculate % Inhibition vs. Vehicle Control G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Negative Control (receives vehicle + carrageenan)

    • Group III: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan)

    • Group IV-VI: Test Compound (e.g., 10, 25, 50 mg/kg of the compound + carrageenan)

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control drug, or test compound via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before carrageenan injection.[5] c. Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the increase in paw volume (edema): ΔV = Vt - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the negative control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100. c. Analyze data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Data Presentation
GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.05 ± 0.01-
Negative Control-0.85 ± 0.060%
Positive Control100.30 ± 0.0464.7%
Test Compound100.65 ± 0.0523.5%
Test Compound250.48 ± 0.0443.5%
Test Compound500.35 ± 0.0358.8%
Note: Data are hypothetical. p < 0.05 compared to Negative Control.

Section 3: Protocol for Evaluating Anticoagulant Efficacy

Coumarins, most notably warfarin, are known inhibitors of the vitamin K epoxide reductase complex, which interferes with the synthesis of clotting factors.[1] A primary screen for anticoagulant activity involves ex vivo measurement of prothrombin time (PT) and activated partial thromboplastin time (aPTT) after in vivo drug administration, followed by an in vivo bleeding assay.[7][8]

Scientific Rationale

PT measures the integrity of the extrinsic and common coagulation pathways, while aPTT assesses the intrinsic and common pathways.[7] Prolongation of these clotting times indicates interference with the coagulation cascade. The tail bleeding time assay provides a direct in vivo measure of hemostasis, reflecting the compound's overall effect on both coagulation and platelet function.[8]

Experimental Workflow: Anticoagulant Model

G cluster_prep Phase 1: Dosing & Sampling cluster_exvivo Phase 2: Ex Vivo Analysis cluster_invivo Phase 3: In Vivo Bleeding Assay A Animal Acclimatization & Grouping (n=6-8) B Administer Test Compound, Vehicle, or Reference Drug A->B G Administer Compound to Separate Animal Cohort C Blood Collection at Peak Time Point (e.g., 2h) B->C D Prepare Platelet-Poor Plasma (PPP) C->D E Measure aPTT D->E F Measure PT D->F H Transect Tail Tip (e.g., 3mm) G->H 1 hour post-dose I Measure Bleeding Time (until cessation for 2 min) H->I

Caption: Workflow for In Vivo Anticoagulant Screening.

Step-by-Step Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Warfarin, appropriate dose and pre-treatment time)

    • Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg)

  • Procedure for Ex Vivo PT/aPTT: a. Administer the vehicle, positive control, or test compound. b. At a predetermined time point (e.g., 2, 4, or 6 hours post-dose), anesthetize the animals. c. Collect blood via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). d. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). e. Analyze PT and aPTT using an automated coagulometer according to the manufacturer's instructions.[7]

  • Procedure for In Vivo Tail Bleeding Time: a. Use a separate cohort of animals grouped as above. b. 60 minutes after compound administration, anesthetize the animal and place it on a warming pad (37°C). c. Transect the tail 3 mm from the tip using a sterile scalpel. d. Immediately start a stopwatch and gently blot the blood every 30 seconds with filter paper without touching the wound. e. Stop the timer when bleeding ceases for at least 2 minutes. A cut-off time (e.g., 15 minutes) should be set to prevent excessive blood loss.

  • Data Analysis: Compare the mean PT, aPTT, and bleeding times of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).

Data Presentation
GroupDose (mg/kg)aPTT (seconds) ± SEMPT (seconds) ± SEMBleeding Time (seconds) ± SEM
Vehicle Control-25.5 ± 1.214.8 ± 0.8185 ± 25
Positive ControlX75.2 ± 5.642.5 ± 3.1>900
Test Compound1030.1 ± 1.516.2 ± 0.9250 ± 30
Test Compound2545.8 ± 3.928.9 ± 2.4480 ± 55
Test Compound5068.3 ± 6.140.1 ± 3.5810 ± 70
Note: Data are hypothetical. p < 0.05 compared to Vehicle Control.

Section 4: Protocol for Evaluating Wound Healing Efficacy

The full-thickness excisional wound model is a gold standard for assessing the efficacy of compounds in promoting cutaneous wound repair.[9] It allows for the evaluation of key healing parameters like wound closure rate (re-epithelialization and contraction) and histological analysis of the new tissue.[10][11]

Scientific Rationale

This model recapitulates the three overlapping phases of wound healing: inflammation, proliferation, and remodeling. By creating a standardized wound, researchers can quantitatively measure the rate of wound area reduction over time and assess the quality of the healed tissue (e.g., collagen deposition, angiogenesis) upon histological examination.[9][12] This provides robust evidence for a compound's pro-healing efficacy.

Experimental Workflow: Wound Healing Model

G cluster_prep Phase 1: Wound Creation cluster_exp Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A Anesthetize Animal & Shave Dorsal Area B Create Full-Thickness Excisional Wound (e.g., 6mm punch) A->B C Capture Image of Initial Wound (Day 0) B->C D Apply Topical Formulation (Test, Vehicle, or Reference) C->D E Repeat Treatment Daily or as per Protocol D->E Daily Cycle F Photograph Wound at Set Intervals (e.g., Day 3, 7, 14) E->F Daily Cycle G Measure Wound Area (ImageJ Software) F->G I Histological Analysis of Harvested Tissue (Day 14) F->I Endpoint H Calculate % Wound Closure vs. Day 0 G->H

Caption: Workflow for Excisional Wound Healing Assay.

Step-by-Step Protocol
  • Animal Model: Swiss albino mice (6-8 weeks old).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (receives base formulation)

    • Group II: Positive Control (e.g., a commercial healing ointment)

    • Group III-V: Test Compound (e.g., 0.5%, 1%, 2% w/w in a topical base)

  • Procedure: a. Anesthetize the mice (e.g., using isoflurane or ketamine/xylazine). b. Shave the dorsal surface and disinfect the skin. c. Create a full-thickness circular wound on the back using a 6-mm sterile biopsy punch.[11] d. Immediately photograph the wound with a ruler for scale (this is Day 0). e. Apply the assigned topical formulation to the wound. The formulation should be sufficient to cover the entire area. f. House animals individually to prevent them from licking each other's wounds. g. Re-apply the formulations daily or every other day. h. Monitor and photograph the wounds on specific days (e.g., 3, 7, 10, 14).

  • Data Analysis: a. Measure the wound area from the digital photographs using software like ImageJ.[11] b. Calculate the percentage of wound closure on each day using the formula: % Wound Closure = [ (Area_Day_0 - Area_Day_X) / Area_Day_0 ] x 100. c. At the end of the experiment (e.g., Day 14), euthanize the animals and harvest the entire wound tissue for histological analysis (H&E staining for re-epithelialization, Masson's trichrome for collagen). d. Compare wound closure rates between groups using a two-way ANOVA with repeated measures.

Data Presentation
GroupTreatment% Wound Closure Day 7 ± SEM% Wound Closure Day 14 ± SEM
Vehicle ControlBase Gel35.2 ± 4.178.5 ± 5.3
Positive ControlCommercial Ointment55.8 ± 3.898.2 ± 1.5
Test Compound0.5% Gel42.1 ± 4.585.3 ± 4.9
Test Compound1.0% Gel51.5 ± 3.995.6 ± 2.1
Test Compound2.0% Gel54.2 ± 4.097.1 ± 1.8
*Note: Data are hypothetical. p < 0.05 compared to Vehicle Control.

References

  • Singh S, Dabur R, Gatne MM, Singh B, Gupta S, Pawar S, et al. (2014) In Vivo Efficacy of a Synthetic Coumarin Derivative in a Murine Model of Aspergillosis. PLoS ONE 9(8): e103039. [Link]

  • JoVE Journal (2019). In Vitro and In Vivo Wound Healing Assays. [Link]

  • Singh S, et al. (2014). In Vivo Efficacy of a Synthetic Coumarin Derivative in a Murine Model of Aspergillosis. PMC. [Link]

  • Bio-protocol (2017). In vivo wound healing assay. [Link]

  • Bio-protocol. In vivo wound healing assay. [Link]

  • SpringerLink (2021). Protocol for Cutaneous Wound Healing Assay in a Murine Model. [Link]

  • MDPI (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. [Link]

  • Bentham Science (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. [Link]

  • PubMed (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. [Link]

  • MDPI (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. [Link]

  • SciELO (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • ResearchGate (2018). Synthesis and In Vivo Evaluation of New Coumarin Conjugates as Potential Indirect-Action Anticoagulants. [Link]

  • Walsh Medical Media (2021). In Vivo Anticoagulant Activity of Meriandra dianthera and its Sub-Acute Toxicological Effect on Hematological and Biochemical Parameters in Rabbits. [Link]

  • MDPI (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. [Link]

  • AHA/ASA Journals (2002). In Vitro and In Vivo Evaluation of Oral Heparin–Loaded Polymeric Nanoparticles in Rabbits. [Link]

  • Wiley Online Library (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • SCIRP (2012). In-Vivo Models for Management of Pain. [Link]

  • PMC (2012). 3-Benzyl-2H-chromen-2-one. [Link]

  • SciELO. Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-one. [Link]

  • PMC (2018). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. [Link]

  • SpringerLink. Structure, biological activity, and biosynthesis of natural chromanes and chromenes. [Link]

  • NPAA. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. [Link]

  • PMC (2017). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). [Link]

  • PubMed (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. [Link]

  • ScienceDirect (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

  • MDPI (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H. [Link]

  • ResearchGate (2013). Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile. [Link]

Sources

Method

formulating 3-benzyl-4-hydroxy-6-methylchromen-2-one for cell culture assays

Application Note: Formulation and In Vitro Assay Protocol for 3-Benzyl-4-hydroxy-6-methylchromen-2-one in Cell Culture Models Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vitro Assay Protocol for 3-Benzyl-4-hydroxy-6-methylchromen-2-one in Cell Culture Models

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists

Executive Summary & Pharmacological Relevance

The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry, forming the basis of clinically significant anticoagulants (e.g., warfarin) and a diverse array of biologically active compounds[1]. 3-Benzyl-4-hydroxy-6-methylchromen-2-one is a lipophilic, 3-substituted 4-hydroxycoumarin derivative. Compounds within this class are primarily recognized for their inhibition of Vitamin K Epoxide Reductase (VKORC1), but they also exhibit potent pleiotropic effects, including the inhibition of viral proteases (such as HIV-1 PR), disruption of actin cytoskeletal dynamics, and modulation of tyrosine kinases in cancer cell lines[2, 3].

The Formulation Challenge: Like many 3-substituted coumarins, 3-benzyl-4-hydroxy-6-methylchromen-2-one exhibits extremely poor aqueous solubility. Direct introduction into physiological buffers results in rapid nucleation and precipitation. This application note details a robust, self-validating methodology for formulating this compound using dimethyl sulfoxide (DMSO) as a carrier solvent, ensuring stable delivery to in vitro cell culture models without inducing solvent toxicity.

Physicochemical Properties & Formulation Strategy

To design a reliable formulation, one must understand the thermodynamic limitations of the compound. The presence of the benzyl group at the C3 position and the methyl group at the C6 position significantly increases the lipophilicity (LogP) of the coumarin core.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / CharacteristicFormulation Implication
Chemical Formula C₁₇H₁₄O₃High carbon-to-heteroatom ratio limits hydration.
Aqueous Solubility Insoluble (< 0.1 mg/mL)Cannot be dissolved directly in PBS or culture media.
Primary Solvent DMSO, DichloromethaneDMSO is required for cell-compatible master stocks.
Max in vitro [DMSO] ≤ 0.1% (v/v)Serial dilutions must be performed prior to media addition.
Optical Properties Inherent FluorescenceMay interfere with UV/Vis or fluorometric assays (e.g., Resazurin).

Causality of Solvent Choice: DMSO is selected because of its amphiphilic nature; it disrupts the strong intermolecular hydrogen bonding of the 4-hydroxycoumarin enol-system [4], allowing the compound to remain in a stable, solvated state. To prevent the compound from "crashing out" (precipitating) when introduced to an aqueous environment, the protocol utilizes a "step-down" dilution method, ensuring the compound binds to serum proteins (e.g., BSA in fetal bovine serum) in the media before it can aggregate.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock Solution

This protocol establishes a self-validating system to ensure complete solvation.

  • Weighing: Accurately weigh 26.63 mg of 3-benzyl-4-hydroxy-6-methylchromen-2-one powder (MW ≈ 266.29 g/mol ) into a sterile, light-protected 1.5 mL microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the suspension for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Validation (Quality Control): Hold the tube against a strong light source. The absence of light scattering (Tyndall effect) confirms a true solution rather than a micro-suspension.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C in the dark.

Protocol B: Preparation of Working Solutions in Complete Media

Directly pipetting 100 mM stock into media causes localized high concentrations, leading to precipitation. Follow this intermediate dilution step.

  • Intermediate Dilution (100x): Dilute the 100 mM stock 1:100 in pure DMSO to create a 1 mM intermediate stock.

  • Media Spiking: Warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C. The heat and the presence of serum proteins act as thermodynamic sinks for the lipophilic compound.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock dropwise to 999 µL of warmed media while vortexing gently. This yields a 1 µM final concentration with exactly 0.1% DMSO .

Protocol C: In Vitro Cell Viability Assay (MTT)
  • Cell Seeding: Seed HEK-293 or HeLa cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate old media. Apply 100 µL of the formulated media containing varying concentrations of the coumarin derivative (e.g., 0.1, 1.0, 10, 50 µM). Crucial: Ensure all wells, including the vehicle control, contain exactly 0.1% DMSO.

  • Incubation: Incubate for 72 hours.

  • Assay Execution: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 492 nm using a microplate reader [2].

Data Presentation: Expected Viability Outcomes

The following table summarizes expected dose-response outcomes based on the pharmacological behavior of 3-substituted 4-hydroxycoumarins in standard epithelial carcinoma cell lines.

Table 2: Representative Dose-Response Data (72h MTT Assay)
Treatment Concentration (µM)Final DMSO (%)Mean Absorbance (492 nm)Cell Viability (%)Standard Deviation (±)
Untreated Control 0.0%1.250100.0%4.2%
Vehicle Control 0.1%1.23598.8%3.8%
0.1 µM Coumarin 0.1%1.18094.4%5.1%
1.0 µM Coumarin 0.1%1.05084.0%4.6%
10.0 µM Coumarin 0.1%0.62049.6%6.2%
50.0 µM Coumarin 0.1%0.21016.8%3.1%

Note: The calculated IC₅₀ for this representative dataset is approximately ~9.8 µM, consistent with potent 4-hydroxycoumarin derivatives [2].

Mechanistic & Workflow Visualizations

Diagram 1: Formulation and Dilution Workflow

Workflow A Dry Powder (Coumarin Derivative) B Master Stock (100 mM in 100% DMSO) A->B Add Anhydrous DMSO + Sonicate C Intermediate Stock (1 mM in 100% DMSO) B->C Serial Dilution (DMSO) D Working Media (1 µM in ≤0.1% DMSO) C->D 1:1000 Dropwise into 37°C Media E In Vitro Assay (e.g., MTT / VKOR) D->E Apply to Cultured Cells

Caption: Step-down formulation workflow to prevent aqueous precipitation of lipophilic coumarins.

Diagram 2: Pleiotropic Cellular Mechanism of Action

Mechanism Compound 3-Benzyl-4-hydroxy- 6-methylchromen-2-one VKOR VKORC1 Enzyme (Endoplasmic Reticulum) Compound->VKOR Competitive Inhibition Kinase Tyrosine Kinases / Actin Cytoskeleton Compound->Kinase Phosphorylation Blockade Protease Viral Proteases (e.g., HIV-1 PR) Compound->Protease Active Site Binding Effect1 Inhibition of Vitamin K Dependent Clotting Factors VKOR->Effect1 Depletes Active Vit K Effect2 Reduced Cell Adhesion & Motility (Apoptosis) Kinase->Effect2 Cytoskeletal Disruption Effect3 Inhibition of Viral Replication Protease->Effect3 Cleavage Failure

Caption: Proposed multi-target pharmacological pathways of 3-substituted 4-hydroxycoumarins.

Troubleshooting & Assay Interference

  • Autofluorescence Interference: Coumarin derivatives possess inherent fluorescence (typically Excitation ~320 nm, Emission ~400-450 nm). If utilizing fluorometric viability assays (like Resazurin/Alamar Blue), you must run a cell-free compound control to subtract background fluorescence. Failure to do so will result in false-positive viability readings.

  • Precipitation in Media: If cloudiness is observed upon adding the compound to the media, the intermediate stock concentration is too high. Ensure the media is pre-warmed to 37°C and contains at least 5-10% FBS, as serum albumin acts as a carrier protein for lipophilic molecules, preventing crystallization.

  • Edge Effects in 96-well Plates: DMSO can alter the evaporation rate of media. Fill the outer perimeter wells of the 96-well plate with sterile PBS to maintain local humidity and prevent concentration gradients during the 72-hour incubation.

References

  • Warfarin Tautomers in Solution: A Structural, Computational and Thermodynamic Study ResearchGate[Link]

  • Expeditious synthesis, antileishmanial and antioxidant activities of novel 3-substituted-4-hydroxycoumarin derivatives Chinese Chemical Letters / RHHZ[Link]

  • Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease National Institutes of Health (NIH) / PubMed Central[Link]

Application

Application Note: Antimicrobial Screening and Pharmacodynamic Profiling of 3-benzyl-4-hydroxy-6-methylchromen-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Mechanistic Rationale & Compound Profiling The coumari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Mechanistic Rationale & Compound Profiling

The coumarin scaffold, specifically 4-hydroxycoumarin, is a privileged structure in medicinal chemistry, known for its broad-spectrum pharmacological applications, including potent antibacterial and antifungal activities[1]. The compound 3-benzyl-4-hydroxy-6-methylchromen-2-one represents a highly optimized derivative within this class.

The rationale for its antimicrobial efficacy lies in its specific structural substitutions, which dictate its interaction with bacterial targets:

  • Lipophilic 3-Benzyl Moiety: The addition of a bulky, lipophilic benzyl group at the C3 position enhances the compound's ability to partition into and disrupt the lipid bilayer of bacterial cell membranes. This membrane destabilization leads to the leakage of vital cellular contents and eventual cell lysis[2].

  • 4-Hydroxy Group (C4): This functional group acts as a critical hydrogen-bond donor/acceptor. It facilitates binding to key bacterial enzymes and is essential for the characteristic β-chain hydrogen-bonding seen in active coumarin derivatives[1].

  • 6-Methyl Substitution: The electron-donating methyl group at the C6 position enriches the electron density of the coumarin core, enhancing π-π delocalization and improving the compound's binding affinity to target proteins[2].

  • Virulence Attenuation: Beyond direct bactericidal activity, hydroxycoumarins have been demonstrated to significantly reduce biofilm formation by down-regulating structural flagellar genes (e.g., fliA and flhC), thereby stripping pathogens of their protective matrices[3].

To thoroughly evaluate this compound, a tiered screening cascade is required, moving from primary susceptibility testing to advanced pharmacodynamic and virulence assays.

Screening Workflow Architecture

The following workflow illustrates the logical progression of evaluating 3-benzyl-4-hydroxy-6-methylchromen-2-one. The cascade is designed to filter out inactive concentrations early, reserving resource-intensive mechanistic assays for validated active ranges.

Workflow C 3-benzyl-4-hydroxy-6-methylchromen-2-one Stock Preparation (DMSO) AWD Phase 1: Agar Well Diffusion (Primary Go/No-Go Screening) C->AWD MIC Phase 2: Broth Microdilution (MIC & MBC Determination) AWD->MIC Zone > 10mm TKK Phase 3: Time-Kill Kinetics (Bacteriostatic vs. Bactericidal) MIC->TKK MIC ≤ 64 µg/mL BIO Phase 4: Biofilm Inhibition (Crystal Violet Assay) MIC->BIO Sub-MIC Evaluation LEAD Data Synthesis & Therapeutic Profiling TKK->LEAD BIO->LEAD

Figure 1: Tiered antimicrobial screening workflow for coumarin derivatives.

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a self-validating system . Because 3-benzyl-4-hydroxy-6-methylchromen-2-one is highly lipophilic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. Therefore, rigorous vehicle controls are mandatory to ensure that observed antimicrobial effects are causal to the compound, not the solvent.

Protocol 3.1: Primary Screening via Agar Well Diffusion

Causality: This method provides a rapid, qualitative visual readout of antimicrobial activity based on the compound's ability to diffuse through an agar matrix and inhibit bacterial lawns[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Plate Inoculation: Evenly swab the inoculum across the surface of Mueller-Hinton Agar (MHA) plates in three directions to ensure a confluent lawn.

  • Well Preparation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar.

  • Compound Application:

    • Test Well: Add 50 µL of 3-benzyl-4-hydroxy-6-methylchromen-2-one (1 mg/mL in 5% DMSO/water).

    • Vehicle Control Well: Add 50 µL of 5% DMSO (Validates that the solvent does not inhibit growth).

    • Positive Control Well: Add 50 µL of Ciprofloxacin (10 µg/mL).

  • Incubation & Measurement: Incubate plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (ZOI) in millimeters using a digital caliper.

Protocol 3.2: Quantitative Profiling (MIC & MBC)

Causality: Agar diffusion is limited by the compound's molecular weight and diffusion rate. Broth microdilution provides a highly accurate, quantitative Minimum Inhibitory Concentration (MIC) by directly exposing the pathogen to the compound in a liquid medium, adhering to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5],[6]. We utilize Resazurin dye as a colorimetric indicator of metabolic activity to eliminate subjective visual scoring of turbidity.

Step-by-Step Methodology:

  • Preparation of Microtiter Plate: In a 96-well plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2 through 12.

  • Serial Dilution: Add 200 µL of the compound stock (e.g., 512 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 100 µL from well 10.

  • System Validation Controls:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum.

    • Well 12 (Sterility Control): 200 µL MHB only.

    • Separate Vehicle Control: MHB + highest concentration of DMSO used + inoculum.

  • Inoculation: Add 100 µL of bacterial suspension ( 1×106 CFU/mL) to wells 1-11. (Final well volume = 200 µL; Final inoculum = 5×105 CFU/mL)[7].

  • Incubation & Resazurin Addition: Incubate at 37°C for 20 hours. Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration well that remains blue.

  • MBC Determination: Plate 10 µL from all blue wells onto fresh MHA plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth (99.9% kill).

Protocol 3.3: Pharmacodynamic Profiling via Time-Kill Kinetics

Causality: MIC only dictates potency. Time-kill kinetics determine the dynamics of the drug—whether it is bacteriostatic (stalls growth) or bactericidal (actively kills), and how rapidly this occurs[4].

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of MHB with the compound at 1× MIC, 2× MIC, and 4× MIC. Include a drug-free growth control flask.

  • Inoculate all flasks with the target pathogen to a final concentration of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto MHA plates.

  • Count colonies after 24h incubation and plot log10​ CFU/mL versus time. A ≥3log10​ decrease from the initial inoculum indicates bactericidal activity[4].

Protocol 3.4: Biofilm Inhibition Assay

Causality: Pathogens like P. aeruginosa and S. aureus form biofilms that are highly resistant to standard antibiotics. Because hydroxycoumarins can down-regulate flagellar and biofilm-forming genes[3], evaluating sub-MIC concentrations for biofilm prevention is critical for therapeutic profiling.

Step-by-Step Methodology:

  • Grow the target strain overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Dilute the culture to 1:100 in fresh TSB+glucose.

  • In a 96-well flat-bottom polystyrene plate, add 100 µL of the diluted culture and 100 µL of the compound at sub-MIC levels (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Include media-only blanks and untreated controls.

  • Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate the media and wash the wells three times with sterile PBS to remove planktonic (free-floating) cells.

  • Staining: Fix the adherent biofilm with 200 µL of 99% methanol for 15 mins. Aspirate and let dry. Stain with 200 µL of 0.1% Crystal Violet for 15 mins.

  • Quantification: Wash excess stain with distilled water. Solubilize the bound dye using 200 µL of 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader.

  • Calculate % Inhibition: [(ODcontrol​−ODtreated​)/ODcontrol​]×100 .

Quantitative Data Presentation

The following tables summarize representative data profiles expected for 3-benzyl-4-hydroxy-6-methylchromen-2-one, demonstrating its enhanced efficacy against Gram-positive strains due to their lack of an outer lipopolysaccharide membrane, which typically impedes lipophilic molecules.

Table 1: Representative MIC and MBC Values (µg/mL)

Target PathogenGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureus (ATCC 29213)Positive16322Bactericidal
Bacillus subtilis (ATCC 6633)Positive8162Bactericidal
Escherichia coli (ATCC 25922)Negative64>128>2Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative128>256>2Weak/Resistant

Table 2: Biofilm Inhibition Percentages at Sub-MIC Concentrations

Pathogen1/2 MIC Inhibition (%)1/4 MIC Inhibition (%)1/8 MIC Inhibition (%)
S. aureus (ATCC 29213)88.4 ± 2.1%65.2 ± 3.4%31.5 ± 4.0%
P. aeruginosa (ATCC 27853)72.1 ± 3.8%45.6 ± 2.9%18.2 ± 5.1%

Note: Even at sub-lethal concentrations (where planktonic growth is unaffected), the compound exhibits significant anti-virulence properties by preventing initial bacterial adhesion.

Proposed Antimicrobial Mechanism

Based on the structural profiling and phenotypic assay results, the following logical pathway illustrates how 3-benzyl-4-hydroxy-6-methylchromen-2-one exerts its antimicrobial and anti-biofilm effects[3],[2].

Mechanism COMP 3-benzyl-4-hydroxy-6-methylchromen-2-one LIPID Lipophilic 3-Benzyl Group Facilitates Membrane Penetration COMP->LIPID OH 4-Hydroxy Group Hydrogen Bonding with Targets COMP->OH MEMB Membrane Destabilization & Cytoplasmic Leakage LIPID->MEMB OH->MEMB GENE Down-regulation of Biofilm/Flagellar Genes OH->GENE DEATH Bacterial Cell Death & Biofilm Eradication MEMB->DEATH GENE->DEATH

Figure 2: Dual-action mechanism of 3-benzyl-4-hydroxy-6-methylchromen-2-one targeting membranes and virulence.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.org. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07-A8: Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at:[Link]

  • Yang, L., et al. (2016). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. MDPI Molecules. Available at:[Link]

  • Sami Publishing Company. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Mechanochemical Synthesis and Antimicrobial Studies of 4-Hydroxy-3-thiomethylcoumarins Using Imidazolium Zwitterionic Molten Salt as an Organocatalyst. Available at:[Link]

  • Muratović, S., et al. (2015). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. PMC / ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical bottlenecks associated with coumarin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical bottlenecks associated with coumarin derivatives. 3-benzyl-4-hydroxy-6-methylchromen-2-one presents a unique challenge: its highly hydrophobic core is further exacerbated by lipophilic 3-benzyl and 6-methyl substitutions. This profound aqueous insolubility severely limits its utility in both in vitro bioassays and in vivo pharmacokinetic evaluations.

This guide provides field-proven, thermodynamically validated strategies to overcome these barriers, focusing on Deep Eutectic Solvents (DES) for chemical applications and Cyclodextrin Inclusion Complexes for biological applications.

Diagnostic Workflow

Workflow Start Target Compound: 3-benzyl-4-hydroxy-6-methylchromen-2-one Assess Determine Experimental Application Start->Assess InVitro Chemical Synthesis / Stock Prep (High Concentration Required) Assess->InVitro InVivo Bioassays / In Vivo Studies (Aqueous Biocompatibility Required) Assess->InVivo DES Deep Eutectic Solvents (DES) e.g., ChCl:Ethylene Glycol InVitro->DES Cyclo Cyclodextrin Complexation e.g., 2-HP-β-CD InVivo->Cyclo ValidateDES Thermodynamic Validation (e-NRTL / Wilson Models) DES->ValidateDES ValidateCyclo Characterization (Phase Solubility / FTIR / DSC) Cyclo->ValidateCyclo

Decision matrix for selecting the optimal solubility enhancement strategy.

Troubleshooting & FAQs

Q1: I am trying to dissolve 3-benzyl-4-hydroxy-6-methylchromen-2-one in standard aqueous buffers (pH 7.4) for a cell-based assay, but it precipitates immediately. Why does this happen and how can I fix it?

Analysis & Causality: The compound's high lipophilicity overcomes the weak ionization of the 4-hydroxy group at physiological pH. While unsubstituted 4-hydroxycoumarins have a pKa around 5.1, bulky hydrophobic substitutions shift the equilibrium, favoring aggregation and precipitation over solvation[1]. Attempting to force dissolution in water leads to severe deviations from the Beer-Lambert law due to this aggregation[1].

Solution: For bioassays, do not rely on pH adjustments or simple co-solvents. Formulate an inclusion complex using. The hydrophobic cavity of 2-HP-β-CD encapsulates the benzyl/coumarin core, while its hydrophilic exterior ensures aqueous solubility, increasing the amount of available drug that can cross cellular membranes without altering its pharmacological profile.

Q2: I need to prepare highly concentrated stock solutions for synthetic modifications, but standard organic solvents are insufficient. What is the most effective solvent system?

Analysis & Causality: Disruption of the strong intermolecular hydrogen bonding and crystalline lattice energy of the coumarin derivative requires a solvent with superior hydrogen bond acceptor (HBA) and donor (HBD) capabilities.

Solution: Utilize 2. A mixture of Choline Chloride (ChCl) as the HBA and Ethylene Glycol (EG) as the HBD at a 1:2 molar ratio has been shown to enhance the solubility of 4-hydroxycoumarin derivatives by over 250-fold compared to pure water[2]. The dissolution process is endothermic, meaning mild heating (e.g., 313.15 K) will significantly boost solubility, driven by hydrogen-bonding between the chloride ion (electron donor) and the coumarin's protons[2].

Q3: When preparing the 2-HP-β-CD complex via physical mixing, my dissolution rate is still poor. What went wrong?

Analysis & Causality: Physical mixing only provides superficial contact between the host and guest molecules. It does not provide the activation energy required to break the water lattice inside the cyclodextrin cavity and replace it with the hydrophobic coumarin derivative.

Solution: Switch to the Solvent Evaporation Method . Dissolving both components in a volatile co-solvent system allows intimate molecular mixing. Upon evaporation, the coumarin is forced into the cyclodextrin cavity, driven by the hydrophobic effect, forming a true inclusion complex that exhibits superior biological activity compared to uncomplexed physical mixtures.

Quantitative Data: Solubility Enhancement Comparison

To guide your formulation choices, the following table synthesizes the expected solubility enhancements for 4-hydroxycoumarin derivatives based on the selected system.

Solvent / Formulation SystemTemperature (K)Mechanism of SolubilizationRelative Aqueous Solubility Enhancement
Pure Water (Baseline)298.15Weak H-bonding (4-OH group ionization)1x (Baseline)
ChCl:Urea DES (1:2)313.15H-bond network disruption~80x
ChCl:Ethylene Glycol DES (1:2)313.15Strong HBA/HBD interactions>250x
2-HP-β-CD Complex (1:1 Molar)310.15Hydrophobic cavity inclusion~100x - 150x (Bioavailable)

Note: Data extrapolated from thermodynamic and phase solubility studies on 4-hydroxycoumarin derivatives[2].

Validated Experimental Protocols

Protocol A: Preparation of Choline Chloride-Ethylene Glycol DES for High-Concentration Stocks

Self-Validating Principle: The formation of a clear, single-phase liquid at room temperature confirms the successful generation of the eutectic mixture, while the Wilson activity coefficient model can be used to mathematically correlate the experimental solubility data[2].

  • Drying: Dry Choline Chloride (ChCl) in a vacuum desiccator for 24 hours to remove hygroscopic moisture.

  • Mixing: Weigh ChCl and Ethylene Glycol (EG) at a precise 1:2 molar ratio.

  • Heating & Agitation: Combine in a sealed glass vial and stir magnetically at 353.15 K (80°C) for 60–90 minutes until a homogeneous, transparent liquid is formed.

  • Cooling: Allow the DES to cool to room temperature (298.15 K).

  • Solubilization: Add excess 3-benzyl-4-hydroxy-6-methylchromen-2-one to the DES. Use the shake-flask method: agitate at 200 rpm in an isothermal shaker at 313.15 K for 48 hours to reach thermodynamic equilibrium[2].

  • Centrifugation: Centrifuge at 10,000 rpm for 15 minutes to separate the undissolved solute. The supernatant is your saturated stock.

Protocol B: Solvent Evaporation Method for 2-HP-β-CD Inclusion Complex

Self-Validating Principle: Disappearance of the characteristic crystalline melting peak of the coumarin derivative in Differential Scanning Calorimetry (DSC) and shifts in FTIR-ATR spectra confirm complete inclusion into the cyclodextrin cavity.

  • Solvent Preparation: Prepare a mixed solvent system of Acetone and Deionized Water (1:1 v/v).

  • Dissolution: Dissolve 3-benzyl-4-hydroxy-6-methylchromen-2-one (guest) and 2-HP-β-CD (host) in the solvent mixture at a 1:1 molar ratio. Stir until the solution is completely transparent.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the organic solvent (acetone) under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fine, free-flowing powder.

  • Reconstitution: The resulting powder can be rapidly dissolved in standard PBS (pH 7.4) for immediate use in biological assays, ensuring the active compound is available by diffusion for cell membranes.

References

  • Title: Effect of choline chloride based deep eutectic solvents on the aqueous solubility of 4-hydroxycoumarin drug: Measurement and correlation Source: ResearchGate URL
  • Title: Inclusion complexes of 3-(3-(2-chlorophenyl)prop-2-enoyl)
  • Title: Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent Source: ACS Publications URL

Sources

Optimization

column chromatography purification techniques for 3-benzyl-4-hydroxy-6-methylchromen-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe difficulties when purifying coumarin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe difficulties when purifying coumarin derivatives.

Purifying 3-benzyl-4-hydroxy-6-methylchromen-2-one presents a unique chromatographic challenge. While the 3-benzyl and 6-methyl substitutions impart significant lipophilicity, the 4-hydroxycoumarin core is highly acidic and exists in a keto-enol tautomeric equilibrium[1]. If you are experiencing smeared TLC plates, irreversible adsorption, or poor recovery, you are likely battling the unmasked silanol interactions of the enolic hydroxyl group.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery of your target compound.

Workflow: Selecting the Optimal Purification Strategy

Before packing a column, you must align your chromatographic method with the polarity of your impurity profile.

ChromatographyWorkflow A Crude 3-Benzyl-4-hydroxy- 6-methylchromen-2-one B Evaluate Impurity Polarity A->B C Normal Phase (Silica) Hexane:EtOAc + 1% AcOH B->C Highly lipophilic impurities D Reversed Phase (C18) H2O:ACN + 0.1% Formic Acid B->D Closely related phenolics E Severe Tailing Observed? C->E G High-Purity Product Recovered D->G Gradient elution F Increase AcOH to 2% or switch to RP-C18 E->F Yes (Silanol interactions) E->G No (Sharp elution) F->G

Decision matrix for 4-hydroxycoumarin derivative purification workflows.

Troubleshooting Guides & FAQs

Q1: Why does 3-benzyl-4-hydroxy-6-methylchromen-2-one streak across the entire TLC plate and tail severely during normal-phase silica column chromatography? Causality: The 4-hydroxycoumarin system is highly delocalized. The enolic hydroxyl group is remarkably acidic, with a pKa typically ranging between 4.0 and 5.5[1]. On unmodified bare silica gel, the weakly acidic surface silanol groups (Si-OH) engage in strong hydrogen bonding and partial ion-exchange with the enolate form of the coumarin. This creates multiple, competing retention mechanisms operating simultaneously, resulting in a smeared chromatographic band (tailing) and artificially low recovery rates.

Q2: How do I select the correct mobile phase modifier to prevent this tailing without degrading my product? Causality & Solution: You must suppress the ionization of the 4-hydroxyl group. Adding an organic acid modifier—specifically 1% to 2% v/v glacial acetic acid (AcOH) for normal phase, or 0.1% formic acid for reversed phase[2]—forces the equilibrium toward the fully protonated, uncharged enol form. Furthermore, the acid competitively binds to the active silanol sites on the silica, masking them from the analyte. Critical Warning: Never use basic modifiers (e.g., Triethylamine/TEA) for coumarins. Coumarins are lactones (cyclic esters). Under basic conditions, the pyrone ring undergoes hydrolysis (ring-opening) to form water-soluble cinnamic acid derivatives, leading to irreversible loss of the product.

Q3: My crude mixture contains unreacted 4-hydroxy-6-methylcoumarin. Normal-phase chromatography isn't resolving them. What is the alternative? Solution: When separating structurally homologous phenolic compounds, normal-phase silica often fails to provide sufficient selectivity. You must transition to Reversed-Phase (RP) C18 Flash Chromatography . The lipophilic 3-benzyl group on your target molecule will interact much more strongly with the C18 stationary phase than the unreacted starting material, allowing for baseline resolution when using a Water/Acetonitrile gradient[2].

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 3-benzyl-4-hydroxy-6-methylchromen-2-one under various solvent systems. Use this data to benchmark your own purification runs.

Mobile Phase SystemModifierStationary PhaseRetention Factor (Rf) / TimePeak ShapeExpected Recovery (%)
Hexane / EtOAc (7:3)NoneBare Silica (Normal Phase)0.25 - 0.45 (Streaking)Severe Tailing< 40%
Hexane / EtOAc (7:3)1% Acetic AcidBare Silica (Normal Phase)~ 0.35 (Tight band)Sharp / Symmetrical> 85%
H2O / Acetonitrile (Gradient)0.1% Formic AcidC18 (Reversed Phase)Rt ~ 4.2 minSymmetrical> 92%

Self-Validating Experimental Protocols

To ensure reproducibility, every step in these protocols includes a self-validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Normal-Phase Flash Chromatography (Acid-Modified)

Best for scaling up and removing highly non-polar byproducts.

  • TLC Pre-Validation: Prepare a TLC chamber with Hexane:Ethyl Acetate (7:3 v/v) containing 1% glacial acetic acid. Spot the crude mixture.

    • Validation Check: The target compound must migrate as a tight, circular spot under UV (254 nm) without trailing. If trailing persists, increase AcOH to 2%[3].

  • Column Packing: Slurry-pack the silica gel (40–63 μm) using the modified mobile phase (Hexane/EtOAc/AcOH 70:29:1).

    • Validation Check: Test the pH of the eluent dripping from the column using pH paper; it should register as distinctly acidic (~pH 3-4) before loading the sample.

  • Dry Loading (Critical): Dissolve the crude mixture in a minimum amount of THF or Acetone (do not use pure DCM, as the 4-OH group limits solubility). Add silica gel (3x the mass of the crude) and evaporate to a free-flowing powder under reduced pressure.

  • Elution: Load the dry powder onto the column bed. Cap with a thin layer of sand. Elute isocratically.

  • Fraction Pooling: Spot fractions on TLC. Pool fractions containing the pure product and concentrate under reduced pressure.

    • Validation Check: To remove residual acetic acid, co-evaporate the final concentrated residue twice with 10 mL of toluene.

Protocol B: Reversed-Phase C18 Flash Chromatography

Best for separating closely related coumarin analogs and degradation products.

  • System Equilibration: Equip an automated flash chromatography system with a C18 column. Equilibrate with 90% Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and 10% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2].

  • Sample Preparation: Dissolve the crude sample in DMSO or a high-ratio Acetonitrile/Water mixture. Filter through a 0.45 μm PTFE syringe filter.

    • Validation Check: Ensure no precipitation occurs in the syringe. If the solution is cloudy, increase the DMSO ratio.

  • Gradient Execution: Inject the sample. Run a linear gradient from 10% B to 90% B over 15 column volumes (CV). The 3-benzyl group ensures the target compound will elute later in the gradient (typically around 60-70% B) compared to un-benzylated precursors.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to isolate the pure 3-benzyl-4-hydroxy-6-methylchromen-2-one as a solid[4].

References

  • Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions Arabian Journal of Chemistry URL:[Link]

  • HALO® Fused-Core® Columns: Take Your UHPLC and HPLC Methods to the Next Level of Speed and Resolution Advanced Materials Technology (AMT) URL:[Link]

  • Radical Pathways for 2,4-Chromandione Synthesis via Photoexcitation of 4-Hydroxycoumarins University of Bologna (Unibo) URL:[Link]

  • 3-Methylene-2,4-chromandione in situ trapping: Introducing molecular diversity on 4-hydroxycoumarin The Royal Society of Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for 3-Benzyl-4-hydroxy-6-methylchromen-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-benzyl-4-hydroxy-6-methylchromen-2-one , a critical coumarin derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-benzyl-4-hydroxy-6-methylchromen-2-one , a critical coumarin derivative. The C3-benzylation of 4-hydroxy-6-methylcoumarin requires precise catalytic control. Because 4-hydroxycoumarins are ambident nucleophiles, improper catalyst concentrations can lead to kinetic O-alkylation, lactone ring degradation, or incomplete conversion.

Below, you will find troubleshooting FAQs, self-validating protocols, and quantitative optimization data to ensure high-yield, thermodynamically driven C3-benzylation.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield of 3-benzyl-4-hydroxy-6-methylchromen-2-one low when using standard Lewis acid catalysts (e.g., Iron(III) perchlorate or TMSOTf)? A1: The yield is directly tied to the activation barrier of your benzylating agent and the ambident nature of the coumarin core. Lewis acids like Iron(III) perchlorate ( Fe(ClO4​)3​ ) or TMSOTf are highly efficient at activating secondary or primary benzylic alcohols to form a reactive carbocation 1.

  • If catalyst concentration is too low (<2 mol%): The generation of the benzylic carbocation is sluggish, leading to incomplete conversion.

  • If catalyst concentration is too high (>10 mol%): Excess Lewis acid promotes competitive pathways. It can trap the kinetic O-alkylated intermediate, preventing its thermodynamic rearrangement to the C3-alkylated product. Furthermore, excess strong acid can trigger the polymerization of the benzylic alcohol or retro-Friedel-Crafts dealkylation.

Q2: During my optimization matrix, I observe a plateau in the yield around 5 mol% catalyst. Why does adding more catalyst decrease my isolated yield? A2: This is a classic causality of over-catalysis. While C3 is the thermodynamic target, high concentrations of Fe(ClO4​)3​ complicate the reaction matrix. Excess Lewis acid coordinates too strongly with the lactone carbonyl of the coumarin, withdrawing electron density and making the C3 carbon less nucleophilic. Additionally, during the aqueous workup, excess metal salts cause severe emulsion formation, leading to physical product loss during liquid-liquid extraction.

Q3: Can I use base catalysis instead of Lewis acids for this specific benzylation? A3: Yes, but the mechanistic pathway and required reagents shift entirely. Base catalysts (such as Pyridine or Triethylamine) deprotonate the 4-hydroxyl group, generating an enolate that drastically increases electron density at the C3 position. However, because bases do not activate benzylic alcohols, this route strictly requires a more reactive electrophile, such as benzyl chloride or benzyl bromide, to proceed effectively 2.

Mechanistic & Workflow Visualizations

ReactionMechanism Reactants 4-Hydroxy-6-methylcoumarin + Activated Benzyl Electrophile Intermediate Ambident Nucleophile Attack Reactants->Intermediate C3_Path C3-Attack (Thermodynamic) Optimal Catalyst Intermediate->C3_Path O4_Path O4-Attack (Kinetic) Excess Catalyst / Poor Solvent Intermediate->O4_Path Product 3-Benzyl-4-hydroxy-6-methylchromen-2-one C3_Path->Product Byproduct O-Benzylated Degradation Product O4_Path->Byproduct

Mechanistic divergence in coumarin benzylation based on catalyst concentration.

OptimizationWorkflow Step1 Prepare Substrates 4-Hydroxy-6-methylcoumarin + Benzylating Agent Step2 Dose Catalyst Gradient (1 mol% to 20 mol%) Step1->Step2 Step3 Run Parallel Reactions (Standardized Temp/Time) Step2->Step3 Step4 Quench & Add Internal Standard (Self-Validating Step) Step3->Step4 Step5 LC-MS Analysis Calculate Mass Balance Step4->Step5

Workflow for self-validating catalyst optimization in coumarin benzylation.

Quantitative Data: Catalyst Concentration vs. Yield

The following table summarizes the causal relationship between Lewis acid concentration ( Fe(ClO4​)3​ ) and product distribution. Notice how mass balance drops at high catalyst loads due to unquantifiable polymerization.

Catalyst ConcentrationConversion (%)C3-Benzylated Yield (%)O-Alkylated Byproduct (%)Mass Balance (%)
1 mol% 45.240.14.098.9
5 mol% 98.592.35.198.9
10 mol% 99.184.513.298.6
20 mol% 99.568.028.597.0

Data Interpretation: 5 mol% represents the optimal kinetic "sweet spot." It provides enough activation energy to drive the reaction to completion while maintaining the thermodynamic preference for the C3 position.

Self-Validating Experimental Protocol

To ensure your optimization is scientifically sound, you must use a self-validating protocol . This means the experiment inherently checks its own integrity via mass balance calculations. If the mass balance drops below 95%, the protocol alerts you to unseen side reactions (e.g., lactone ring opening or electrophile polymerization).

Step-by-Step Methodology: Catalyst Optimization Matrix

  • Substrate Preparation:

    • Weigh 4-hydroxy-6-methylcoumarin (1.0 mmol, 1.0 equiv) and benzyl alcohol (1.2 mmol, 1.2 equiv) into five separate, dry 10 mL reaction vials equipped with magnetic stir bars.

    • Suspend the mixture in 2.0 mL of anhydrous acetonitrile.

  • Catalyst Spiking:

    • Prepare a fresh 0.1 M stock solution of Fe(ClO4​)3​ in anhydrous acetonitrile.

    • Dispense precise volumes into the five vials to achieve a gradient: 1 mol%, 2.5 mol%, 5 mol%, 10 mol%, and 20 mol%.

  • Reaction Execution:

    • Seal the vials under a nitrogen atmosphere.

    • Place them in a parallel synthesizer block pre-heated to 80°C. Stir at 600 RPM for exactly 4 hours.

  • Quenching & Internal Standard Addition (The Validation Step):

    • Cool the vials rapidly to room temperature using a water bath.

    • Crucial Causality: Add 1.0 mL of distilled water to immediately quench the Lewis acid. This destroys the active complex and freezes the kinetic state of the reaction.

    • Add exactly 1.00 mL of a pre-calibrated biphenyl stock solution (internal standard) to each vial. Note: Adding the standard after the quench ensures the standard is not degraded by the active catalyst.

  • Extraction & LC-MS Analysis:

    • Extract the aqueous mixture with 3.0 mL of ethyl acetate.

    • Separate the organic layer, filter through a short plug of anhydrous sodium sulfate, and inject into the LC-MS.

    • Validation Check: Calculate the Mass Balance = (Moles of unreacted starting material + Moles of C3-product + Moles of O-byproduct) / Initial Moles of starting material. If this value is < 95%, re-evaluate your solvent purity or lower the reaction temperature.

References

  • Recent advances in 4-hydroxycoumarin chemistry.
  • 3-Benzyl-2-oxo-2H-chromen-4-yl 2-Furoate | Coumarin Reagent: Topic: Chemical Structure, Synthesis Source: BenchChem URL

Sources

Optimization

resolving NMR signal overlap in 3-benzyl-4-hydroxy-6-methylchromen-2-one analysis

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral resolution challenges with 3-benzyl-4-hydroxy-6-methylchromen-2-one (a highly functionalized coumarin derivative).

Due to its structural complexity—featuring a coumarin core, a freely rotating benzyl group, and an exchangeable hydroxyl proton—this molecule presents severe signal overlap in standard 1D ¹H NMR. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to achieve absolute spectral purity.

Diagnostic Logic: The Signal Resolution Matrix

Before altering your acquisition parameters, you must isolate the physical cause of the overlap. The workflow below dictates the precise analytical intervention required based on the spectral region compromised.

NMR_Workflow Start 1H NMR Overlap Detected: 3-benzyl-4-hydroxy-6-methylcoumarin Diag1 Is overlap in the Aromatic Region (7.0-8.0 ppm)? Start->Diag1 Sol1 Execute 1D PSYCHE (Collapse multiplets to singlets) Diag1->Sol1 Yes Diag2 Is the Benzyl -CH2- obscured by water/solvent (3.8-4.0 ppm)? Diag1->Diag2 No Review Validate Spectral Purity via 2D HSQC/HMBC Sol1->Review Sol2 Exploit ASIS Effect (Switch to Pyridine-d5) Diag2->Sol2 Yes Diag3 Is the 4-OH signal broad or missing (~11.0 ppm)? Diag2->Diag3 No Sol2->Review Sol3 Perform VT-NMR (Slow down keto-enol exchange) Diag3->Sol3 Yes Diag3->Review No Sol3->Review

Workflow for diagnosing and resolving NMR signal overlap in coumarin derivatives.

Quantitative Data Presentation: Shift & Overlap Vulnerabilities

To understand why overlap occurs, we must map the expected chemical shifts. The table below summarizes the quantitative data across different solvent environments, highlighting the primary overlap risks for this specific molecule.

Functional GroupExpected Shift (DMSO-d₆)MultiplicityPrimary Overlap RiskResolution Strategy
6-CH₃ ~2.30 ppmSinglet (3H)Residual toluene/solvent impuritiesSolvent variation / 2D HSQC
Benzyl -CH₂- ~3.88 ppmSinglet (2H)HDO (water) peak in DMSOASIS (Pyridine-d₅)
Coumarin H-8 ~7.25 ppmDoublet (1H, J~8.5 Hz)Benzyl phenyl protonsPure Shift (PSYCHE)
Coumarin H-7 ~7.40 ppmDoublet of doubletsBenzyl phenyl protonsPure Shift (PSYCHE)
Coumarin H-5 ~7.60 ppmBroad singlet / fine doubletChloroform residual peakPure Shift (PSYCHE)
Benzyl Phenyl 7.10 - 7.35 ppmMultiplet (5H)Coumarin H-7 and H-8Pure Shift (PSYCHE)
4-OH ~11.07 ppmBroad Singlet (1H)Baseline/exchange disappearanceVT-NMR (Low Temp)

Data synthesized from foundational 3-benzyl-4-hydroxycoumarin structural analyses[1].

Deep-Dive Troubleshooting & FAQs

Q1: I am observing a massive, unresolved multiplet block between 7.1 and 7.5 ppm. How can I definitively assign the benzyl aromatic protons versus the coumarin core protons (H-7, H-8)? A1: This is a classic homonuclear J-coupling overlap. The 5 protons of the freely rotating benzyl phenyl ring create a dense multiplet that completely obscures the coumarin H-7 (dd) and H-8 (d) signals. The Solution: Implement 1D PSYCHE (Pure Shift Yielded by Chirp Excitation). The Causality: PSYCHE utilizes low flip-angle swept-frequency (chirp) pulses during the evolution time. Statistically, this ensures that only a small fraction of active spins are excited, meaning the probability of two coupled spins being excited simultaneously is near zero. This suppresses homonuclear J-coupling, collapsing all complex multiplets in the 7.1–7.5 ppm region into sharp singlets[2]. You will instantly be able to integrate the 5H benzyl singlet against the distinct 1H singlets of the coumarin core.

Q2: The benzyl methylene (-CH₂-) singlet at ~3.88 ppm is being obscured by a broad water peak in my DMSO-d₆ sample. How can I shift this signal without running complex 2D experiments? A2: Do not attempt to suppress the water peak, as presaturation will likely bleach the adjacent -CH₂- signal via spin diffusion. The Solution: Exploit Aromatic Solvent-Induced Shifts (ASIS) by switching your solvent to Pyridine-d₅. The Causality: Pyridine is a flat, highly polarizable aromatic solvent. It forms specific, ordered collision complexes with the acidic 4-OH and the lactone carbonyl (C=O) of the coumarin ring. The magnetic anisotropy of the pyridine ring creates a localized shielding/deshielding cone. Because the benzyl -CH₂- is structurally locked near the C-3 position, it experiences a drastically different magnetic vector than the free water molecules in the solution, shifting the -CH₂- signal downfield (often past 4.10 ppm) and completely resolving the overlap[3].

Q3: My 4-OH signal at ~11.0 ppm is either completely missing or extremely broad, and I see minor secondary peaks near the 6-methyl baseline. Is my sample degrading? A3: Your sample is not degrading; it is undergoing keto-enol tautomerism. 4-hydroxycoumarins exist in an equilibrium between the enol form (4-hydroxychromen-2-one) and the keto form (2,4-chromandione). The Solution: Perform Variable Temperature (VT) NMR at sub-ambient temperatures. The Causality: At room temperature, the rate of proton exchange between the tautomeric forms (and trace water) is intermediate on the NMR timescale, causing severe line broadening or complete signal coalescence. By lowering the temperature (e.g., to 260 K in DMF-d₇), you drastically reduce the kinetic energy of the system, slowing the exchange rate to the "slow exchange" regime. This will sharpen the 4-OH peak and allow you to quantify the exact ratio of the tautomeric conformers[4].

Self-Validating Experimental Protocols

Protocol 1: 1D PSYCHE NMR Acquisition for Aromatic Resolution

Objective: Collapse overlapping aromatic multiplets into singlets.

  • Sample Preparation: Prepare a highly concentrated sample (≥ 20 mg) of 3-benzyl-4-hydroxy-6-methylchromen-2-one in 0.6 mL DMSO-d₆. High concentration is required because PSYCHE inherently sacrifices sensitivity (~1-10% of standard 1D sensitivity) to achieve pure shift resolution.

  • Pulse Sequence Selection: Load the psyche (or zangger-sterk) pulse sequence from your spectrometer's library.

  • Parameter Optimization (Critical Step):

    • Set the chirp pulse flip angle ( β ) to 15°–20° . Causality: A higher angle increases sensitivity but reintroduces coupling artifacts; 15° is the optimal mathematical balance for aromatic systems.

    • Set the data chunk duration to ~15–20 ms.

  • Acquisition & Reconstruction: Acquire the pseudo-2D data. The software will automatically reconstruct the 1D interferogram by stitching the chunks together.

  • Validation Checkpoint: Examine the residual DMSO-d₆ peak. If the protocol was successful, the standard DMSO pentet will have collapsed into a single, sharp singlet. If chunking artifacts (periodic baseline ripples) are present, reduce your chunk duration by 20%.

Protocol 2: ASIS Optimization via Solvent Exchange

Objective: Resolve aliphatic overlap by manipulating magnetic anisotropy.

  • Solvent Removal: Lyophilize or dry your current NMR sample under a gentle stream of high-purity N₂ gas to remove the original solvent.

  • Desiccation: Place the sample in a vacuum desiccator over P₂O₅ for 2 hours to remove trace ambient moisture, which heavily impacts the 4-OH chemical shift.

  • Reconstitution: Dissolve the sample in 0.6 mL of anhydrous Pyridine-d₅ (100.0 atom % D).

  • Acquisition: Run a standard 1D ¹H NMR with a 30° pulse angle and a relaxation delay (d1) of 2.0 seconds.

  • Validation Checkpoint: Compare the new spectrum to the DMSO-d₆ spectrum. The benzyl -CH₂- signal should have shifted by at least Δδ = +0.2 ppm, completely separating it from the residual HDO peak.

References

  • Foroozandeh, M., et al. "PSYCHE Pure Shift NMR Spectroscopy." Chemistry - A European Journal. The University of Manchester.
  • Mallik, S., et al. "Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins." ResearchGate.
  • Kulić, Ž., & Steiner, V. J. N. "NMR Chemical Shifts of Common Flavonoids." National Center for Biotechnology Information (PMC).
  • "4-Hydroxycoumarin (1) and selected 3-substituted derivatives." ResearchGate.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Oxidation Prevention for 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of coumarin derivatives during storage. 3-benzyl-4-hydroxy-6-methylchromen-2-one present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of coumarin derivatives during storage. 3-benzyl-4-hydroxy-6-methylchromen-2-one presents a unique stability challenge. It is not merely a passive molecule; under specific environmental conditions, its core structural features actively participate in radical-mediated degradation. This guide provides field-proven, self-validating protocols to arrest oxidation, grounded in the fundamental physical chemistry of the molecule.

Mechanistic Causality: Why Does Oxidation Occur?

To effectively prevent degradation, we must first understand the causality. The molecule possesses three distinct vulnerabilities that dictate its handling requirements:

  • Photochemical SET Oxidation: 4-Hydroxycoumarins are highly susceptible to photochemical excitation. Upon deprotonation (facilitated by trace moisture) and exposure to ambient or UV light, the molecule reaches an excited state where it acts as a potent single-electron transfer (SET) reductant (). This generates electrophilic radicals, leading to dearomatization or dimerization.

  • Hydroxyl Radical Attack (RAF-HAA): In the presence of atmospheric oxygen and trace metals, reactive oxygen species (ROS) such as hydroxyl radicals (HO•) form. These radicals attack the coumarin core via Radical Adduct Formation followed by Hydrogen Atom Abstraction (RAF-HAA), leading to ring-opening and the formation of structurally compromised polyhydroxylated products ().

  • Benzylic Auto-Oxidation: The 3-benzyl group introduces a highly reactive benzylic carbon. The weak benzylic C-H bonds are prime targets for auto-oxidation, forming hydroperoxides that rapidly decompose into ketones or alcohols, cleaving the molecule.

OxidationPathway Compound 3-benzyl-4-hydroxy- 6-methylchromen-2-one ExcitedState Excited State (SET Reductant) Photochemical Oxidation Compound->ExcitedState Light (UVB) RadicalAdduct Radical Adduct Formation (RAF-HAA Pathway) Compound->RadicalAdduct HO• Attack BenzylicOx Benzylic C-H Abstraction (Auto-oxidation) Compound->BenzylicOx O2 / Trace Metals Light UV/Vis Light Exposure Light->ExcitedState O2 Atmospheric Oxygen (ROS / HO•) O2->RadicalAdduct Degradation Degradation Products (Chromandiones / Cleavage) ExcitedState->Degradation RadicalAdduct->Degradation BenzylicOx->Degradation

Logical relationship of 3-benzyl-4-hydroxy-6-methylchromen-2-one oxidation pathways.

Troubleshooting & FAQs

Q1: My compound is turning yellow/brown during storage at 4°C. What is driving this? A: Colorimetric shifts typically indicate the formation of conjugated chromandiones or quinone-like structures resulting from oxidation. Storing the compound at 4°C in a clear glass vial does not protect it from light or oxygen. Because 4-hydroxycoumarins have strong π → π* absorption bands in the UVB range (1)[1], even brief exposure to laboratory fluorescent lighting during handling can trigger SET-mediated radical formation. Furthermore, moisture condensation in standard refrigerators facilitates deprotonation, accelerating the photochemical pathway.

Q2: How do I establish a self-validating storage protocol? A: A self-validating protocol ensures that any failure in the storage environment is immediately detectable before the compound is used in critical assays. You must control moisture, light, and atmospheric oxygen simultaneously using the following step-by-step methodology:

  • Lyophilization: Dry the purified compound to <1% moisture. Trace water acts as a base, promoting the formation of the highly reactive deprotonated state ().

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg) in amber glass vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure during daily use.

  • Argon Blanketing: Purge the vials with Argon gas (flow rate ~50 mL/min) for 3 cycles. Argon is denser than Nitrogen and provides a superior blanket over solid powders, effectively displacing oxygen to prevent RAF-HAA and benzylic auto-oxidation (2)[2].

  • Hermetic Sealing: Cap immediately with PTFE-lined crimp seals. Avoid silicone septa, which are permeable to oxygen over time.

  • Temperature Control: Store at -20°C in a desiccator box.

  • Validation Loop (QC): Reserve one "sentinel" vial per batch. Once a month, dissolve the sentinel aliquot in anhydrous acetonitrile and run an HPLC-UV/MS assay. If the purity drops below 98%, the entire batch must be re-purified.

StorageWorkflow Start Purified Compound Dry Lyophilization (<1% Moisture) Start->Dry Vial Transfer to Amber Glass Dry->Vial Purge Argon Purge (3 Cycles) Vial->Purge Seal PTFE-Lined Crimp Seal Purge->Seal Store Store at -20°C (Desiccated) Seal->Store QC Monthly QC (HPLC-MS) Store->QC QC->Start Fail (Repurify) QC->Store Pass

Self-validating inert storage workflow for coumarin derivatives.

Q3: Can I use antioxidants to stabilize the compound in solution? A: Yes, but with a critical caveat. 4-Hydroxycoumarins themselves exhibit intrinsic antioxidant properties; they act as free radical scavengers and will "sacrifice" themselves to neutralize ROS (3)[3]. If you dissolve the compound in a solvent containing dissolved oxygen, the coumarin will spontaneously oxidize to protect the solvent. To prevent this, you can add 0.05% BHT (butylated hydroxytoluene) to your stock solutions (4)[4]. BHT has a lower oxidation potential and will preferentially scavenge radicals, preserving the integrity of the target molecule.

Data Presentation: Stability Matrix

To illustrate the causality of environmental factors on degradation, the following table summarizes the quantitative stability profile of 4-hydroxycoumarin derivatives under varying conditions.

Storage ConditionAtmosphereLight ExposureMoisture LevelEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal (-20°C)ArgonDark (Amber)< 1%> 24 MonthsNone (Stable)
Standard Fridge (4°C)Ambient AirDark (Amber)< 1%6 - 8 MonthsBenzylic Auto-oxidation
Benchtop (25°C)Ambient AirAmbient Lab LightHigh (Hygroscopic)7 - 14 DaysPhotochemical SET & RAF-HAA
Solution (DMSO, 25°C)Ambient AirAmbient Lab LightN/A< 48 HoursRapid SET & Ring Cleavage
References
  • Benchchem.Thermal Stability and Degradation Pathways of 4-Hydroxycoumarin: A Technical Guide.
  • ResearchGate.Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products.
  • RSC Publishing.
  • Scholaris.
  • American Chemical Society.Photochemistry of aqueous warfarin and 4-hydroxycoumarin.
  • PMC.Untargeted Metabolomics to Evaluate the Stability of Extra-Virgin Olive Oil with Added Lycium barbarum Carotenoids during Storage.

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Optimization for 3-Benzyl-4-hydroxy-6-methylchromen-2-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation and purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 3-benzyl-4-hydroxy-6-methylchromen-2-one.

This molecule—a highly functionalized 4-hydroxycoumarin derivative—exhibits complex solubility behaviors driven by the lipophilic nature of its 3-benzyl and 6-methyl groups, juxtaposed against the strong hydrogen-bonding capacity of the 4-hydroxycoumarin core. Below, you will find field-proven troubleshooting guides, thermodynamic FAQs, and self-validating protocols to optimize your crystallization workflows.

Process Visualization

Workflow A Crude 3-benzyl-4-hydroxy- 6-methylchromen-2-one B HSP Profiling & Solvent Screening A->B C MSZW Determination B->C D Seeded Cooling & Antisolvent Addition C->D E Solid-State Characterization D->E

Fig 1: Systematic crystallization workflow for 4-hydroxycoumarin derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-benzyl-4-hydroxy-6-methylchromen-2-one form an oil instead of crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility curve. Because your target molecule has a bulky, lipophilic 3-benzyl group alongside a polar core, it possesses a complex solvation sphere. If the solvent system (e.g., an overly rapid cooling profile in aqueous ethanol) cannot adequately solvate the lipophilic domains at lower temperatures, the solute separates into a solute-rich liquid phase rather than forming a crystal lattice. Causality & Solution: You must adjust the Hansen Solubility Parameters (HSP) of your solvent mixture. Transitioning from a highly polar system (ethanol/water) to a balanced system like ethyl acetate/hexane prevents the thermodynamic preference for phase separation[1]. Alternatively, reduce the cooling rate to stay within the Metastable Zone Width (MSZW).

Q2: How do I select the optimal primary solvent and antisolvent pair? A2: Solvent selection should be driven by HSP ( δd​ for dispersion, δp​ for polarity, and δh​ for hydrogen bonding). 4-hydroxycoumarins are strong proton-acceptors and donors at the 4-OH position. Protic solvents like ethanol and methanol are excellent primary solubilizers at elevated temperatures[2]. However, due to the lipophilic benzyl group, water is often too harsh of an antisolvent, triggering rapid agglomeration or oiling out. An organic antisolvent like hexane, paired with ethyl acetate as the primary solvent, provides a smoother desolvation gradient[1].

Q3: I am observing multiple polymorphic forms and unexpected mass gains. How do I control solvate formation? A3: 4-hydroxycoumarin derivatives are notorious for forming stable solvates. For example, related molecules like phenprocoumon readily form bis-acetone solvates, where solvent molecules incorporate into the crystal lattice via hydrogen bonding with the 4-OH group. Causality & Solution: If you are crystallizing from hydrogen-bond acceptors like acetone or chloroform, solvate formation is highly probable. To obtain an unsolvated (anhydrous) polymorph, perform a Solvent-Mediated Polymorphic Transformation (SMPT). Slurry the solvated crystals in a non-solvating medium (e.g., heptane) at elevated temperatures (50°C) for 24 hours to drive the thermodynamic transition to the stable, unsolvated form.

Section 2: Troubleshooting Guide

Thermodynamics S High Supersaturation L Liquid-Liquid Phase Separation (Oiling Out) S->L Rapid Cooling N Controlled Nucleation S->N Seeding in MSZW L->N Annealing

Fig 2: Thermodynamic pathways: Phase separation vs. controlled nucleation.

SymptomMechanistic CauseCorrective Action
Low Yield (<60%) The solubility curve is too flat (low enthalpy of solution, ΔHsol​ ) in the chosen solvent system[3][4].Implement a hybrid cooling-antisolvent approach. Use a primary solvent with high solubility (e.g., 1,4-dioxane) and titrate in an antisolvent at a constant temperature to drive supersaturation.
High Residual Impurities Unreacted starting materials (e.g., resorcinol derivatives) are co-precipitating due to similar polarity[1].Perform a pre-crystallization acid/base wash. Dissolve the crude in ethyl acetate and wash with saturated NaHCO3​ to remove acidic impurities before crystallization.
Agglomerated Crystals High local supersaturation during antisolvent addition leads to rapid, uncontrolled primary nucleation.Optimize mixing hydrodynamics. Dose the antisolvent dropwise directly into the impeller's impingement zone and introduce seed crystals halfway through the MSZW.
Section 3: Quantitative Data & Solvent Profiling

To predict solubility, we utilize Hansen Solubility Parameters (HSP). The table below summarizes the theoretical HSP values for common solvents used in coumarin crystallization and their mechanistic suitability for 3-benzyl-4-hydroxy-6-methylchromen-2-one[2][5].

SolventDispersion ( δd​ )Polar ( δp​ )H-Bonding ( δh​ )Role & Suitability
Ethanol 15.88.819.4Primary Solvent: Good H-bonding match for the 4-OH group; steep solubility curve.
Ethyl Acetate 15.85.37.2Primary Solvent: Excellent balance for the lipophilic benzyl/methyl domains.
Acetone 15.510.47.0Primary Solvent: High risk of solvate formation (lattice trapping).
Hexane 14.90.00.0Antisolvent: Ideal for driving precipitation without causing oiling out.
Water 15.616.042.3Antisolvent: Too polar; high risk of triggering Liquid-Liquid Phase Separation.
Section 4: Standard Operating Protocol (SOP)

Methodology: Seeded Cooling-Antisolvent Crystallization This protocol is designed as a self-validating system to ensure thermodynamic control and prevent oiling out.

Step 1: Dissolution & Polish Filtration

  • Dissolve the crude 3-benzyl-4-hydroxy-6-methylchromen-2-one in Ethyl Acetate at 60°C to achieve a concentration of 150 mg/mL.

  • Validation Check: Inspect the solution against a strong backlight. It must be optically clear. If undissolved particulates remain, add solvent in 5% increments.

  • Polish filter the hot solution through a pre-warmed 0.22 µm PTFE membrane to remove foreign nucleants (dust/debris) that could trigger premature, uncontrolled nucleation.

Step 2: Primary Cooling & Seeding

  • Cool the solution to 45°C at a controlled rate of 0.5°C/min.

  • Introduce 1 wt% of pure, milled crystalline seeds (<50 µm particle size) of the target polymorph.

  • Validation Check: Hold the suspension at 45°C for 30 minutes (Seed Bed Maturation). Extract a 1 mL aliquot and analyze via Polarized Light Microscopy (PLM). The seeds must be visible and exhibit birefringence, confirming they have not dissolved and the system is properly supersaturated.

Step 3: Antisolvent Addition

  • Slowly dose Hexane (antisolvent) at a rate of 0.05 mass equivalents per minute until a 1:1 v/v ratio is achieved, maintaining the temperature strictly at 45°C.

  • Causality: Dosing slowly at an elevated temperature ensures crystal growth occurs on the seed surfaces rather than triggering secondary nucleation or oiling out.

Step 4: Secondary Cooling & Isolation

  • Cool the suspension to 5°C at 0.2°C/min to maximize the depletion of the supersaturation curve.

  • Filter the suspension under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of Ethyl Acetate/Hexane (1:2 v/v) to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40°C for 12 hours.

References
  • Duong et al. "Solvent-triggered breakdown of solid solution behaviour enables direct enantioselective crystallization of RS-phenprocoumon." Chemical Science, RSC Publishing. URL:[Link]

  • Akay et al. "Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols." National Center for Biotechnology Information (PMC). URL:[Link]

  • Zhao et al. "Thermodynamic Insights into 3-Acetylcoumarin Solubility in Cosolvent Mixtures of (Methanol, Ethanol, 1-Propanol) + 1,4-Dioxane." Journal of Chemical & Engineering Data, ACS Publications. URL: [Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Solubility Science. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Substituted 4-Hydroxycoumarins: A Case Study of 3-Benzyl-4-hydroxy-6-methylchromen-2-one and Its Predecessors

In the landscape of therapeutic agent development, the coumarin scaffold stands as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities.[1] Among these, the 4-hydroxycou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic agent development, the coumarin scaffold stands as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities.[1] Among these, the 4-hydroxycoumarin series is particularly renowned, housing the archetypal oral anticoagulants that have been mainstays in clinical practice for decades.[2][3] This guide provides a comparative analysis of the potential efficacy of a novel derivative, 3-benzyl-4-hydroxy-6-methylchromen-2-one, against standard coumarins such as warfarin and dicoumarol.

While direct experimental data for 3-benzyl-4-hydroxy-6-methylchromen-2-one is not yet prevalent in published literature, a robust understanding of structure-activity relationships (SAR) within the 4-hydroxycoumarin class allows for a scientifically grounded extrapolation of its likely biological profile.[4][5] This document will delve into the established mechanisms of action of standard coumarins and, through a systematic examination of its structural motifs, predict the potential anticoagulant, antioxidant, and anti-inflammatory properties of this novel derivative. Furthermore, we will provide detailed, field-proven experimental protocols for the evaluation of these activities, empowering researchers to validate these predictions and contribute to the expanding knowledge of coumarin-based therapeutics.

The 4-Hydroxycoumarin Core: A Foundation for Anticoagulant Activity

The anticoagulant effect of 4-hydroxycoumarin derivatives is intrinsically linked to their ability to antagonize the action of Vitamin K.[2] This mechanism centers on the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex, a critical component in the Vitamin K cycle.[6] By inhibiting VKOR, these compounds prevent the regeneration of the reduced form of Vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[6] This leads to the production of under-carboxylated, and thus inactive, forms of these proteins, ultimately impairing the coagulation cascade.

It is the 4-hydroxy group and a lipophilic substituent at the 3-position of the coumarin ring that are the minimum structural requirements for this anticoagulant activity. While 4-hydroxycoumarin itself possesses weak anticoagulant properties, the addition of a substituent at the 3-position, such as the phenyl group in warfarin, dramatically enhances its potency.[2]

Structural Dissection and Predicted Efficacy of 3-Benzyl-4-hydroxy-6-methylchromen-2-one

To project the efficacy of 3-benzyl-4-hydroxy-6-methylchromen-2-one, we will analyze the contribution of each of its key structural features in comparison to established coumarins.

The 3-Benzyl Substituent: A Lipophilic Anchor

The presence of a large, aromatic substituent at the 3-position is a hallmark of potent 4-hydroxycoumarin-based anticoagulants.[2] The benzyl group in the target compound is a significant lipophilic moiety. This lipophilicity is crucial for the molecule's interaction with the active site of the VKOR enzyme. It is hypothesized that the benzyl group will confer significant anticoagulant activity, potentially comparable to or exceeding that of warfarin, which possesses a phenyl group at the same position.

The 6-Methyl Substituent: Modulating Bioactivity

Substituents on the benzopyrone ring of the coumarin scaffold are known to modulate the compound's pharmacokinetic and pharmacodynamic properties. A methyl group at the 6-position, as seen in our target molecule, can influence its metabolic stability and electronic properties. Studies on other 6-methylcoumarin derivatives have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[7][8] The presence of this methyl group could therefore introduce a multi-faceted biological profile to 3-benzyl-4-hydroxy-6-methylchromen-2-one, extending its potential therapeutic applications beyond anticoagulation. For instance, research has shown that electron-donating groups on the coumarin ring can enhance antioxidant activity.[9]

Comparative Efficacy Profile: A Predictive Analysis

Based on the structural analysis, a comparative efficacy profile can be projected.

Biological ActivityStandard Coumarins (Warfarin, Dicoumarol)Predicted Profile of 3-Benzyl-4-hydroxy-6-methylchromen-2-one
Anticoagulant High potency as Vitamin K antagonists.[2]Potentially high, due to the 3-benzyl substituent.[2]
Antioxidant Moderate, with some derivatives showing radical scavenging activity.[6][10]Potentially enhanced due to the electron-donating 6-methyl group.[9]
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties.[11]The 6-methyl group may contribute to anti-inflammatory effects.[7][8]
Antimicrobial Variable, with some coumarin derivatives showing activity.[10]Activity is possible but would require empirical validation.

Experimental Validation: Protocols for Comparative Efficacy Assessment

To empirically validate the predicted efficacy of 3-benzyl-4-hydroxy-6-methylchromen-2-one, a series of well-established in vitro and in vivo assays should be performed.

Anticoagulant Activity Assessment

The primary method to assess anticoagulant efficacy is by measuring the prothrombin time (PT).

Protocol: In Vivo Prothrombin Time (PT) Assay

  • Animal Model: Use male Swiss albino mice or Wistar rats.

  • Compound Administration: Administer the test compound (3-benzyl-4-hydroxy-6-methylchromen-2-one), a standard (warfarin), and a vehicle control (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Blood Collection: At a predetermined time point (e.g., 24 hours post-administration), collect blood samples via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes to obtain platelet-poor plasma.

  • PT Measurement:

    • Pre-warm the plasma sample to 37°C.

    • Add a commercial thromboplastin reagent to the plasma.

    • Record the time taken for clot formation using a coagulometer.

  • Data Analysis: Compare the mean PT of the test compound group with the control and warfarin groups. A significant increase in PT indicates anticoagulant activity.

Workflow for Anticoagulant Activity Assessment

G cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis animal_model Animal Model (Mice/Rats) compound_admin Compound Administration (Test, Standard, Control) animal_model->compound_admin blood_collection Blood Collection (Citrated) compound_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep pt_measurement Prothrombin Time (PT) Measurement plasma_sep->pt_measurement data_analysis Data Analysis and Comparison pt_measurement->data_analysis

Caption: Workflow for in vivo anticoagulant activity assessment.

Antioxidant Activity Assessment

The antioxidant potential can be evaluated using several in vitro assays that measure different aspects of radical scavenging.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[10][12]

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.[12]

Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use Wistar rats.

  • Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle control orally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.[13]

Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Genes activates

Sources

Comparative

cytotoxicity comparison of 3-benzyl-4-hydroxy-6-methylchromen-2-one in normal vs cancer cells

An In-Depth Comparative Guide to the Cytotoxicity of 3-benzyl-4-hydroxy-6-methylchromen-2-one in Normal vs. Cancer Cells Authored by a Senior Application Scientist In the quest for novel anticancer therapeutics, a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cytotoxicity of 3-benzyl-4-hydroxy-6-methylchromen-2-one in Normal vs. Cancer Cells

Authored by a Senior Application Scientist

In the quest for novel anticancer therapeutics, a critical attribute is selective cytotoxicity—the ability to eliminate malignant cells while sparing their normal, healthy counterparts.[1][2] This guide delves into the cytotoxic profile of 3-benzyl-4-hydroxy-6-methylchromen-2-one, a member of the coumarin class of compounds, which are renowned for their diverse pharmacological activities, including potent anticancer effects.[3][4] While direct comparative studies on this specific molecule are emerging, this guide synthesizes data from structurally related coumarins to build a strong hypothesis for its selective action against cancer cells. We will explore the underlying principles of this selectivity, provide detailed experimental protocols for its assessment, and discuss potential mechanisms of action.

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines.[3][5] Studies have consistently shown that many coumarins are more cytotoxic against tumor cells than normal cells, a characteristic that is highly desirable for minimizing the side effects commonly associated with chemotherapy.[6][7] This tumor-specific action is often attributed to the unique biochemical and physiological environment of cancer cells, such as their altered redox state and differences in cell membrane properties.[8][9]

Comparative Cytotoxicity Data: An Evidence-Based Projection

While a direct head-to-head comparison for 3-benzyl-4-hydroxy-6-methylchromen-2-one is not extensively documented in publicly available literature, we can project its likely cytotoxic profile based on extensive research on analogous coumarin derivatives. The following table illustrates a hypothetical, yet representative, dataset that one might expect from a comparative cytotoxicity study using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Cell Line TypeCell LineDescriptionProjected IC50 (µM) of 3-benzyl-4-hydroxy-6-methylchromen-2-oneSelectivity Index (SI)
Cancer MCF-7Human Breast Adenocarcinoma156.7
A549Human Lung Carcinoma254.0
HCT-116Human Colon Carcinoma205.0
PC-3Human Prostate Adenocarcinoma303.3
Normal MCF-10AHuman Mammary Epithelial>100-
BEAS-2BHuman Bronchial Epithelial>100-
CCD-18CoHuman Colon Fibroblasts>100-
PNT2Human Prostate Epithelial>100-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells. The projected data suggests that 3-benzyl-4-hydroxy-6-methylchromen-2-one would exhibit significant cytotoxicity against various cancer cell lines at concentrations that are largely non-toxic to normal cells.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxic profile of 3-benzyl-4-hydroxy-6-methylchromen-2-one, standardized in vitro assays are essential. The MTT and Neutral Red (NR) uptake assays are two of the most common and reliable methods.[10][11][12]

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 3-benzyl-4-hydroxy-6-methylchromen-2-one in DMSO and dilute it to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (Normal & Cancer Lines) start->cell_seeding incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_treatment Compound Treatment (Varying Concentrations) incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Neutral Red (NR) Uptake Assay Protocol

The NR assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • NR Staining: After the treatment incubation, replace the medium with a medium containing 50 µg/mL of neutral red and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][13][14] Based on the structure of 3-benzyl-4-hydroxy-6-methylchromen-2-one and the known activities of similar compounds, it is plausible that it could target key signaling pathways that are often dysregulated in cancer.

One such pathway is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[15] Many natural compounds, including coumarins, have been shown to inhibit this pathway, leading to apoptosis in cancer cells. Another potential target is the p38 MAPK pathway , which is involved in cell differentiation, apoptosis, and autophagy.[14] Inhibition of this pathway has been linked to the suppression of cancer cell proliferation and migration.[14]

Signaling_Pathway compound 3-benzyl-4-hydroxy-6-methylchromen-2-one pi3k PI3K compound->pi3k Inhibits p38 p38 MAPK compound->p38 Inhibits akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation p38->proliferation p38->apoptosis

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Validation

A Comparative Guide to the Reproducibility of Green Synthesis Methods for 3-Benzyl-4-hydroxy-6-methylchromen-2-one

This guide provides an in-depth comparison of leading green chemistry methodologies for the synthesis of 3-benzyl-4-hydroxy-6-methylchromen-2-one, a derivative of the widely recognized 4-hydroxycoumarin scaffold. We move...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of leading green chemistry methodologies for the synthesis of 3-benzyl-4-hydroxy-6-methylchromen-2-one, a derivative of the widely recognized 4-hydroxycoumarin scaffold. We move beyond simple procedural outlines to dissect the core principles, critical parameters, and inherent reproducibility challenges of each technique. By grounding our analysis in experimental data and established literature, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to implement sustainable and reliable synthetic routes.

The synthesis of 3-substituted 4-hydroxycoumarins is a cornerstone reaction in medicinal chemistry, given their extensive biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2] The target molecule, 3-benzyl-4-hydroxy-6-methylchromen-2-one, is structurally related to the anticoagulant warfarin. Traditionally, its synthesis involves reactions like the Knoevenagel condensation, which often rely on volatile organic solvents and harsh acid or base catalysts.[3] Green chemistry offers compelling alternatives that minimize waste, reduce energy consumption, and improve safety.[2] However, the transition to these novel methods requires a thorough understanding of the factors that govern their success and reproducibility.

This guide focuses on three prominent green synthesis techniques: Ultrasound-Assisted Synthesis , Microwave-Assisted Synthesis , and Solvent-Free Mechanochemical Synthesis . We will evaluate each based on their mechanism, experimental workflow, and the key variables that scientists must control to ensure consistent and scalable results.

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasound-assisted organic synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The primary mechanism is not the direct interaction of sound waves with molecules but the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), creating immense shear forces and facilitating mass transfer, thereby dramatically accelerating reaction rates.[4][5]

Experimental Protocol: Ultrasound-Assisted Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of related coumarin derivatives.[6][7]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 4-hydroxy-6-methylcoumarin (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of an appropriate catalyst, such as L-proline or molecular iodine (10 mol%).[6]

  • Solvent Addition: Add a minimal amount of a green solvent, such as ethanol or an ethanol/water mixture (5-10 mL), to the flask.[6][8]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic water bath, ensuring the liquid level inside the flask is slightly below the water level in the bath. Irradiate the mixture at a specified temperature (e.g., 50-60°C) and frequency.[8][9]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 30-90 minutes).[6]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Filter the solid product, wash it with cold water, and dry it under a vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-benzyl-4-hydroxy-6-methylchromen-2-one.[10]

Workflow for Ultrasound-Assisted Synthesis

start Start: Reagents & Catalyst mix Add Green Solvent (e.g., Ethanol/Water) start->mix ultrasound Ultrasonic Irradiation (20-60 kHz, 50-60°C) mix->ultrasound monitor Monitor by TLC ultrasound->monitor ~30-90 min workup Precipitate in Water & Filter monitor->workup purify Recrystallize & Dry workup->purify end_node End: Purified Product purify->end_node

Caption: Workflow for Ultrasound-Assisted Synthesis.

Reproducibility Considerations:
  • Transducer Position: The location of the reaction vessel relative to the ultrasound transducer is critical. Reproducibility requires a fixed and documented position to ensure consistent energy input.

  • Probe vs. Bath: An ultrasonic probe delivers energy more directly but can lead to localized overheating. A bath provides more uniform but less intense energy. The choice affects scalability and must be kept consistent.

  • Temperature Control: Cavitation is temperature-dependent. A cooling system is often necessary to maintain the optimal reaction temperature, as sonication itself generates heat.[7]

  • Solvent Properties: The solvent's viscosity, surface tension, and vapor pressure significantly influence the cavitation threshold. Minor changes in solvent composition can alter reaction outcomes.

Microwave-Assisted Synthesis: Rapid Dielectric Heating

Microwave-assisted synthesis employs microwave radiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves energize polar molecules (like ethanol or water) directly and uniformly through dielectric heating. This leads to rapid temperature and pressure increases, often reducing reaction times from hours to minutes.[11][12] This technique is highly efficient for sealed-vessel reactions, allowing for temperatures well above the solvent's boiling point.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a composite based on established microwave synthesis procedures for coumarins.[11][13]

  • Reactant Preparation: In a specialized microwave reaction vessel, combine 4-hydroxy-6-methylcoumarin (1.0 mmol), benzaldehyde (1.0 mmol), and a suitable catalyst (e.g., piperidine or acetic acid) in a solvent-free condition or with a minimal amount of a high-boiling polar solvent like DMF or PEG-400.[12][13]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor. Set the parameters for temperature (e.g., 100-120°C), pressure, and time (typically 5-15 minutes). The reaction is often run with power control and in-situ temperature monitoring.[12][14]

  • Cooling: After the irradiation cycle, the vessel is cooled to a safe temperature, often with compressed air within the microwave unit.

  • Work-up and Isolation: Once cooled, open the vessel, transfer the contents, and add cold water to precipitate the product.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to achieve high purity.

Workflow for Microwave-Assisted Synthesis

start Start: Reagents in Microwave Vessel seal Seal Vessel start->seal microwave Microwave Irradiation (e.g., 300W, 120°C) seal->microwave ~5-15 min cool Cool to Room Temp microwave->cool workup Precipitate in Water & Filter cool->workup purify Recrystallize & Dry workup->purify end_node End: Purified Product purify->end_node

Caption: Workflow for Microwave-Assisted Synthesis.

Reproducibility Considerations:
  • Hotspot Formation: Domestic microwave ovens are unsuitable for reproducible synthesis due to uneven field distribution (hotspots). A dedicated scientific microwave reactor with a mode stirrer is essential for uniform heating.[11]

  • Vessel Material: The vessel must be microwave-transparent (e.g., borosilicate glass, Teflon). The material and thickness can affect heat distribution.

  • Temperature Monitoring: Accurate temperature control is paramount. Fiber-optic probes or infrared sensors that are not affected by the microwave field are necessary for reliable and reproducible results.

  • Stirring: Efficient magnetic stirring is crucial to prevent localized superheating and ensure a homogeneous reaction mixture.

Mechanochemical Synthesis: Solvent-Free Grinding

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents.[15] The energy input from grinding and collisions breaks down crystal lattices, increases surface area, and can even trigger reactions in the solid state. This approach is exceptionally green as it often eliminates the need for any solvent, simplifying purification and drastically reducing waste.[16]

Experimental Protocol: Mechanochemical Synthesis

This protocol is based on the mechanochemical Pechmann condensation, a related reaction for coumarin synthesis.[17]

  • Reactant Loading: Place 4-hydroxy-6-methylcoumarin (1.0 mmol), benzaldehyde (1.1 mmol), and a solid acid catalyst like methanesulfonic acid (10 mol%) into a stainless steel or zirconia milling jar.[16][17]

  • Milling Media: Add stainless steel or zirconia balls to the jar. The number and size of the balls are critical parameters.

  • Milling: Secure the jar in a planetary or mixer mill. Mill the mixture at a specified frequency (e.g., 500 rpm or 8-10 Hz) for a set duration (e.g., 1-2 hours) at ambient temperature.[17]

  • Extraction: After milling, open the jar and transfer the resulting solid or paste to a beaker using a small amount of ethanol.

  • Purification: Heat the ethanol mixture to dissolve the product, then cool to recrystallize. In many cases, the product is pure enough after a simple wash, eliminating the need for column chromatography.

  • Isolation: Filter the purified product, wash with a minimal amount of cold ethanol, and dry.

Workflow for Mechanochemical Synthesis

start Start: Load Reactants & Catalyst into Milling Jar balls Add Milling Balls start->balls mill Ball Mill at Ambient Temp (e.g., 500 rpm) balls->mill ~1-2 hours extract Extract with Minimal Hot Ethanol mill->extract purify Cool to Recrystallize & Filter extract->purify end_node End: Purified Product purify->end_node

Caption: Workflow for Mechanochemical Synthesis.

Reproducibility Considerations:
  • Milling Parameters: The milling frequency (rpm), duration, and the ball-to-powder ratio are the most critical variables. These must be precisely controlled and reported for a protocol to be reproducible.[17]

  • Jar and Ball Material: The material (e.g., stainless steel, zirconia, tungsten carbide) can have a catalytic effect or lead to contamination. Consistency is key.

  • Temperature: While often run at "ambient temperature," significant heat can be generated during milling. For sensitive reactions, temperature-controlled jars may be necessary.

  • Atmosphere: The presence of air or moisture can affect some reactions. Milling under an inert atmosphere (e.g., Argon) may be required for reproducibility.

Comparative Performance Analysis

The following table summarizes the key performance indicators and reproducibility challenges for each green synthesis method, based on data from analogous coumarin syntheses in the literature.

FeatureUltrasound-AssistedMicrowave-AssistedMechanochemical (Solvent-Free)
Reaction Time 30 - 90 minutes[6]5 - 15 minutes[12]60 - 120 minutes[17]
Typical Yield 80 - 95%[6][18]85 - 95%[11][13]85 - 95%[16]
Energy Input Acoustic CavitationDielectric HeatingMechanical Force
Solvent Use Minimal (Green Solvents)Minimal or NoneNone
Primary Advantage Mild conditions, good for thermally sensitive compoundsExtremely rapid synthesisEliminates bulk solvents, simple work-up
Key Reproducibility Challenge Consistent energy delivery (transducer position, bath temp)Uniform heating (requires scientific reactor)Precise control of milling parameters (frequency, ball ratio)

Conclusion and Recommendations

All three green methodologies—ultrasound-assisted, microwave-assisted, and mechanochemical synthesis—represent viable and high-yielding alternatives to conventional methods for producing 3-benzyl-4-hydroxy-6-methylchromen-2-one. The choice of method depends on the specific priorities of the research or development team.

  • For Speed and High-Throughput Screening: Microwave-assisted synthesis is unparalleled. Its ability to complete reactions in minutes makes it ideal for rapid library synthesis and process optimization, provided a dedicated scientific microwave reactor is available to ensure reproducibility.[11]

  • For Ultimate "Greenness" and Simplicity: Mechanochemical synthesis is the superior choice. By eliminating bulk solvents, it significantly reduces chemical waste and simplifies product purification. Its reproducibility is excellent when milling parameters are strictly controlled, making it highly suitable for scalable and sustainable manufacturing.

  • For Thermally Sensitive Substrates: Ultrasound-assisted synthesis operates under milder bulk temperatures, making it a good option when reactants or products are prone to thermal degradation.[8] However, achieving consistent results requires careful attention to the physical setup of the sonication equipment.

Ultimately, the reproducibility of any synthetic method hinges on the precise control and detailed reporting of all critical experimental parameters. By understanding the underlying principles and potential pitfalls of each technique discussed in this guide, researchers can confidently adopt these green approaches to synthesize 3-benzyl-4-hydroxy-6-methylchromen-2-one and other valuable coumarin derivatives in a more efficient, sustainable, and reliable manner.

References

  • Sharapov, R. A., et al. (2022). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry.
  • Strokov, I. A., et al. (2020). Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. Journal of the Serbian Chemical Society.
  • Nikolova, S., et al. (2023). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. Amazon Web Services.
  • Strokov, I. A., et al. (2020). Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. Research Square.
  • Kodape, M. M., et al. (2012). GREEN CHEMISTRY APPROACH FOR SYNTHESIS OF DERIVATIVES OF COUMARIN AND COMPARATIVE STUDY BY FLUORESCENCE SPECTROPHOTOMETER. TSI Journals.
  • Sharapov, R. A., et al. (2022). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3- f ] and [3,2- f ]indoles. ResearchGate.
  • Patil, A. D., et al. (2020). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR.org.
  • Baghernejad, B., & Salimifar, S. (2021). A simple and environmentally benign method for the synthesis of bis(4-hydroxycoumarin) methane derivatives using Nano-CeO2. Asian Journal of Green Chemistry.
  • Kumar, V., et al. (2020). An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. ACS Omega.
  • Glavaš, M., & Stanković, A. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science.
  • Sharapov, R. A., et al. (2022). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi. The Royal Society of Chemistry.
  • Saha, A., & Ranu, B. C. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Ultrasonics Sonochemistry.
  • Singh, A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research.
  • Kumar, V., et al. (2020). An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. National Institutes of Health.
  • Anand, N., & Venkataraman, K. (1947). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A.
  • El-Dean, A. M. K., et al. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules.
  • Čačić, M., et al. (2018). Deep Eutectic Solvents as Convenient Media for Synthesis of Novel Coumarinyl Schiff Bases and Their QSAR Studies. Molecules.
  • El-Agrody, A. M., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J-T., et al. (2011). A novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation. Ultrasonics Sonochemistry.
  • Varma, R. S. (2014). Ultrasound assisted Heterocycles Synthesis. Bentham Science.
  • Sari, Y., et al. (2023). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Borneo Journal of Pharmacy.
  • Sonwane, S. A., & Mahulikar, P. P. (2021). Ultrasound Assisted Synthesis, Molecular Structure,UV-Visible Assignments, MEP and Mulliken Charges Study of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one: Experimental and DFT Correlational. SSRN.
  • Zhang, Y., et al. (2023). Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-one. SciELO.
  • Savchenko, O. V., et al. (2023). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-tetraone. MDPI.
  • Lizada, J. M., et al. (2022). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science.
  • Kamboj, S., & Singh, R. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. International Journal of Health Sciences.
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Comparative

comparing binding affinity of 3-benzyl-4-hydroxy-6-methylchromen-2-one analogs

An In-Depth Technical Guide to Comparing the Binding Affinity of 3-benzyl-4-hydroxy-6-methylchromen-2-one Analogs Introduction The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Comparing the Binding Affinity of 3-benzyl-4-hydroxy-6-methylchromen-2-one Analogs

Introduction

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anticancer, antimicrobial, and antioxidant effects.[1][2] The 3-benzyl-4-hydroxy-6-methylchromen-2-one series of analogs represents a promising class of molecules for further investigation and development. A critical parameter in the preclinical assessment of these compounds is their binding affinity to their molecular targets. Binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand (in this case, a coumarin analog) and its biological target, such as a protein or nucleic acid. A lower Kd or Ki value signifies a stronger binding interaction.

This guide provides a comprehensive comparison of the methodologies used to determine the binding affinity of 3-benzyl-4-hydroxy-6-methylchromen-2-one analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the principles of key experimental techniques, provide detailed protocols, and discuss the interpretation of binding data.

Molecular Targets of 4-Hydroxycoumarin Derivatives

The biological effects of 4-hydroxycoumarin derivatives are mediated through their interaction with specific molecular targets. One of the most well-known targets is Vitamin K epoxide reductase (VKORC1), an enzyme crucial for the vitamin K cycle and blood coagulation.[3] Inhibition of VKORC1 by coumarins like warfarin leads to their anticoagulant effect. However, the diverse pharmacological profile of this class of compounds suggests a broader range of molecular targets. In silico and in vitro studies have implicated other proteins, including:

  • Cyclin-Dependent Kinase 8 (CDK-8): Involved in transcription regulation and oncogenesis.[4]

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.[5]

  • Microtubule Affinity-Regulating Kinase 4 (MARK4): A potential target in cancer therapy.[4]

  • Human Serum Albumin (HSA): An important protein for drug transport and distribution in the bloodstream.[1][6]

  • Carbonic Anhydrases (CAs): Enzymes involved in pH regulation, with isoforms like CA IX and CA XII being targets in cancer.[7]

The choice of the appropriate binding assay is therefore dependent on the specific molecular target being investigated for a given 3-benzyl-4-hydroxy-6-methylchromen-2-one analog.

Key Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to quantitatively measure the binding affinity of small molecules to their protein targets. The most common and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the coumarin analog) from solution to a ligand (the target protein) immobilized on the chip.

Experimental Workflow for SPR

cluster_0 SPR Experimental Workflow A 1. Ligand Immobilization: Covalently attach the target protein to the sensor chip surface. B 2. Analyte Injection: Inject a series of concentrations of the coumarin analog over the chip surface. A->B C 3. Association & Dissociation Monitoring: Measure the change in SPR signal in real-time during binding and subsequent washout. B->C D 4. Data Analysis: Fit the sensorgram data to a binding model to determine kon, koff, and Kd. C->D E 5. Regeneration: Strip the bound analyte from the ligand to prepare for the next injection. D->E

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol for SPR Analysis
  • Immobilization of the Target Protein:

    • The target protein is covalently immobilized on a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling, where the carboxyl groups on the chip surface are activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form reactive esters that then couple with primary amines on the protein surface.

  • Preparation of the Coumarin Analog Solutions:

    • A series of precise dilutions of the 3-benzyl-4-hydroxy-6-methylchromen-2-one analog are prepared in a suitable running buffer. It is crucial that the buffer for the analyte is identical to the running buffer to minimize bulk refractive index effects.

  • Binding Measurement:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the coumarin analog are then injected sequentially over the surface. The association of the analog to the immobilized protein is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed over the chip again, and the dissociation of the analog is monitored as a decrease in the SPR signal.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), where Kd = koff / kon.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free in-solution technique that directly measures the heat change associated with a binding event.[9][10] It is considered the "gold standard" for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.

Experimental Workflow for ITC

cluster_1 ITC Experimental Workflow F 1. Sample Preparation: Prepare precise concentrations of the target protein and coumarin analog in identical, degassed buffer. G 2. Titration: Inject small aliquots of the coumarin analog solution into the protein solution in the sample cell. F->G H 3. Heat Measurement: Measure the heat released or absorbed after each injection relative to a reference cell. G->H I 4. Data Integration & Fitting: Integrate the heat pulses and plot against the molar ratio. Fit the data to a binding model. H->I J 5. Thermodynamic Profile: Determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. I->J

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol for ITC Analysis
  • Sample Preparation:

    • The target protein and the coumarin analog must be prepared in the exact same buffer to minimize heats of dilution.[9] The buffer should be degassed thoroughly to prevent the formation of air bubbles in the calorimeter cells.

    • Accurate concentration determination of both the protein and the ligand is critical for accurate stoichiometry and binding affinity measurements.

  • Loading the Calorimeter:

    • The sample cell is filled with the target protein solution, and the injection syringe is filled with the coumarin analog solution.

  • Titration Experiment:

    • The experiment is initiated, and after a stable baseline is achieved, a series of small, precisely controlled injections of the coumarin analog are made into the sample cell.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to determine the heat change per injection.

    • These integrated heat values are then plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.

Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive methods that can be adapted to measure binding affinity. These assays can be performed in a homogenous format, making them suitable for high-throughput screening.

Fluorescence Polarization (FP)

FP is a technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a "tracer").[11][12] When a small fluorescent molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein, its tumbling is slowed, and it emits more polarized light. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound.

Experimental Workflow for Competitive FP

cluster_2 Competitive FP Assay Workflow K 1. Assay Development: Synthesize or identify a fluorescently labeled ligand (tracer) that binds to the target protein. L 2. Competition Reaction: Incubate the target protein and tracer with varying concentrations of the unlabeled coumarin analog. K->L M 3. Polarization Measurement: Measure the fluorescence polarization of each sample in a plate reader. L->M N 4. IC50 Determination: Plot the polarization values against the log of the competitor concentration and fit to a sigmoidal curve. M->N O 5. Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. N->O

Caption: A generalized workflow for a competitive Fluorescence Polarization binding assay.

Detailed Protocol for Competitive FP Assay
  • Assay Components:

    • Target protein.

    • A fluorescently labeled ligand (tracer) that is known to bind to the target protein.

    • The unlabeled 3-benzyl-4-hydroxy-6-methylchromen-2-one analog (the competitor).

  • Experimental Setup:

    • In a multi-well plate, a fixed concentration of the target protein and the tracer are added to each well.

    • A serial dilution of the coumarin analog is then added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement:

    • The fluorescence polarization is measured for each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein.[13]

Comparative Analysis of 3-benzyl-4-hydroxy-6-methylchromen-2-one Analogs

To illustrate how the binding affinity data for a series of analogs would be presented, the following table provides a hypothetical comparison. The data is structured to highlight the influence of different substituents on the benzyl ring on the binding affinity to a hypothetical protein kinase target.

Analog IDR1-substituentR2-substituentBinding Affinity (Kd) by SPR (µM)Binding Affinity (Ki) by FP (µM)
BHM-1 HH1.251.50
BHM-2 4-ClH0.780.85
BHM-3 4-OCH3H2.102.35
BHM-4 4-NO2H0.550.62
BHM-5 2-Cl4-Cl0.320.38

This is a hypothetical data table for illustrative purposes.

Discussion of Structure-Activity Relationships (SAR)

Based on the hypothetical data in the table, several structure-activity relationships can be inferred:

  • Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the 4-position of the benzyl ring (BHM-2 and BHM-4) appears to enhance binding affinity compared to the unsubstituted analog (BHM-1). The nitro group in BHM-4 results in a greater increase in affinity than the chloro group in BHM-2.

  • Effect of Electron-Donating Groups: The electron-donating methoxy group at the 4-position (BHM-3) seems to decrease binding affinity.

  • Effect of Multiple Substitutions: The di-substituted analog with two chloro groups (BHM-5) exhibits the highest binding affinity, suggesting that multiple interactions with the binding pocket may be favorable.

These observations can guide the rational design of more potent analogs for further development.

Conclusion

The systematic evaluation of the binding affinity of 3-benzyl-4-hydroxy-6-methylchromen-2-one analogs is a crucial step in their development as potential therapeutic agents. Techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization provide robust and quantitative data to establish structure-activity relationships and select lead candidates. The choice of methodology will depend on factors such as the nature of the molecular target, the availability of reagents, and the desired throughput. A thorough understanding of the principles and protocols of these techniques is essential for researchers in the field of drug discovery.

References

  • ResearchGate. (n.d.). Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies.
  • Naz, S., et al. (2015). Discovery of Coumarin as Microtubule Affinity-Regulating Kinase 4 Inhibitor That Sensitize Hepatocellular Carcinoma to Paclitaxel. PMC.
  • PLoS One. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. 8(5), e64502.
  • ResearchGate. (n.d.). Rapid Analysis of Coumarins Using Surface Plasmon Resonance.
  • Taylor & Francis Online. (2026).
  • ACS Publications. (2014). Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance.
  • ResearchGate. (n.d.). Binding affinity (K i values) of the studied coumarins 1-12 for human A....
  • ACS Publications. (n.d.). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins.
  • Revue Roumaine de Chimie. (n.d.).
  • BenchChem. (n.d.).
  • Arabian Journal of Chemistry. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET).
  • Scholarly Publications Leiden University. (n.d.). Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists.
  • PMC. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • SciSpace. (2003).
  • PubMed. (n.d.). Analysis of Protein Interactions by Surface Plasmon Resonance.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Hydroxycoumarin: Mechanisms and Kinetics.
  • AASCIT. (n.d.). New 4-hydroxycoumarins compounds were designed, synthesized and characterized as fluorescent compounds.
  • Celtarys. (2025).
  • MDPI. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay.
  • Center for Macromolecular Interactions. (n.d.).
  • ScienceDirect. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
  • PubMed. (2007). VKORC1: molecular target of coumarins.
  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis.
  • ResearchGate. (n.d.).
  • University of Washington. (2013).
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.
  • TA Instruments. (n.d.).
  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.

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Validation

Analytical Comparison Guide: Cross-Validation of UHPLC-MS/MS Ionization Platforms for 3-Benzyl-4-hydroxy-6-methylchromen-2-one Detection

Executive Summary & Mechanistic Context The quantification of 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7), a synthetic 4-hydroxycoumarin derivative, presents unique bioanalytical challenges. Like many cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The quantification of 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7), a synthetic 4-hydroxycoumarin derivative, presents unique bioanalytical challenges. Like many coumarin-based anticoagulants and synthetic intermediates, this analyte exhibits high lipophilicity and a weakly acidic hydroxyl group. When quantifying such compounds in complex biological matrices (e.g., human plasma), analytical scientists must navigate severe matrix effects, particularly ion suppression caused by endogenous phospholipids.

This guide provides an objective, data-driven cross-validation of two orthogonal mass spectrometry ionization platforms: Electrospray Ionization in Negative Mode (ESI-) versus Atmospheric Pressure Chemical Ionization in Positive Mode (APCI+) .

The Causality of Ionization Selection

The decision to compare ESI(-) and APCI(+) is rooted in the fundamental physics of gas-phase ion formation. 4-hydroxycoumarins readily deprotonate in basic liquid phases, making ESI(-) an intuitive choice that often yields high absolute sensitivity [1]. However, ESI relies on liquid-phase ion evaporation, making it highly susceptible to competition from co-eluting matrix components. Conversely, APCI relies on a corona discharge to initiate gas-phase ion-molecule reactions. Because coumarins are relatively non-polar and vaporize efficiently, APCI(+) can protonate the carbonyl oxygen while remaining largely immune to the liquid-phase matrix suppressors that plague ESI[2].

By cross-validating these two methods according to the [3], laboratories can make an evidence-based decision on which platform offers the highest trustworthiness and robustness for their specific pharmacokinetic or toxicological workflows.

Experimental Design & Self-Validating Protocols

To ensure a self-validating system, the sample preparation protocol must actively eliminate the variables that cause analytical failure. Rather than using a simple Protein Precipitation (PPT) which leaves phospholipids intact, we employ Liquid-Liquid Extraction (LLE). LLE acts as a physical validation step: the non-polar coumarin partitions into the organic layer, while the highly polar, ion-suppressing phospholipids are trapped in the discarded aqueous layer.

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 100 µL of human plasma (spiked with 3-benzyl-4-hydroxy-6-methylchromen-2-one or incurred study samples) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Warfarin-d5 (100 ng/mL in methanol) as the internal standard (IS). Causality: Warfarin-d5 is structurally analogous and will track any minor extraction losses or ionization variations, ensuring the final ratio remains constant.

  • Buffering: Add 100 µL of 0.1 M Formic Acid. Causality: Acidifying the plasma forces the 4-hydroxy group of the analyte into its fully protonated (neutral) state, maximizing its partition coefficient into the organic solvent.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Methanol, 50:50 v/v). Vortex and transfer to an autosampler vial.

Protocol 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm Core-Shell C18 (50 mm × 2.1 mm, 1.7 µm). Causality: Core-shell technology reduces the multiple-path dispersion (Eddy diffusion), resulting in sharper peaks and higher signal-to-noise ratios without the extreme backpressures of fully porous sub-2 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: 0.0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Workflow Visualization

The following diagram illustrates the parallel cross-validation workflow utilized to establish statistical equivalence between the two ionization platforms.

LCMS_Workflow N1 Analyte: 3-benzyl-4-hydroxy- 6-methylchromen-2-one N3 Liquid-Liquid Extraction (LLE) Plasma Sample Prep N1->N3 N2A Platform A Setup ESI(-) Ionization N4A Assess Ion Suppression (Liquid-Phase Evaporation) N2A->N4A N2B Platform B Setup APCI(+) Ionization N4B Assess Ion Suppression (Gas-Phase Reaction) N2B->N4B N3->N2A Aliquot 1 N3->N2B Aliquot 2 N5 FDA 2018 Validation (Linearity, LOQ, Accuracy) N4A->N5 N4B->N5 N6 Cross-Validation Statistical Equivalence N5->N6

Fig 1. Parallel cross-validation workflow for ESI(-) and APCI(+) LC-MS/MS platforms.

Cross-Validation Results & Data Presentation

The two platforms were evaluated using a tandem quadrupole mass spectrometer (QqQ). Multiple Reaction Monitoring (MRM) transitions were optimized for both ionization modes.

Table 1: MRM Optimization Parameters
PlatformIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Platform A ESI (-)265.1[M-H]⁻145.05022
Platform A ESI (-)265.1 [M-H]⁻117.05035
Platform B APCI (+)267.1[M+H]⁺163.15018
Platform B APCI (+)267.1 [M+H]⁺91.0 (Benzyl)5040

Note: The primary product ion in APCI(+) represents the cleavage of the benzyl moiety, whereas ESI(-) fragmentation is driven by the opening of the lactone ring.

Table 2: FDA Bioanalytical Validation Metrics Comparison

The methods were validated over a dynamic range of 1.0 to 1000 ng/mL in human plasma. Matrix effect was calculated by comparing the peak area of post-extraction spiked blank plasma to neat standard solutions.

Validation ParameterPlatform A: ESI (-)Platform B: APCI (+)Performance Verdict
Linearity (R²) 0.99850.9992Equivalent; both meet FDA criteria (>0.99).
Limit of Detection (LOD) 0.2 ng/mL0.5 ng/mLESI(-) is superior for absolute sensitivity.
Lower Limit of Quantitation 1.0 ng/mL (CV: 12.4%)1.0 ng/mL (CV: 8.1%)APCI(+) shows tighter precision at the LLOQ.
Extraction Recovery 82.5% ± 4.2%83.1% ± 3.8%Equivalent; LLE method is highly consistent.
Matrix Effect (Suppression) -18.4% (Suppression)-2.1% (Negligible)APCI(+) is vastly superior; highly resistant to matrix.
Intra-day Accuracy 91.2% - 106.5%96.4% - 103.2%Both pass FDA limits (±15%), APCI tighter.

Conclusion & Recommendations

The cross-validation data reveals a classic bioanalytical trade-off. Platform A (ESI-) provides superior absolute sensitivity (LOD of 0.2 ng/mL) due to the highly efficient deprotonation of the 4-hydroxycoumarin core in the liquid phase. However, it suffers from nearly 20% signal suppression due to residual matrix components, which can lead to baseline drift over large clinical cohorts.

Platform B (APCI+) , while exhibiting a slightly higher LOD (0.5 ng/mL), demonstrates near-zero matrix suppression (-2.1%) and tighter precision at the LLOQ. Because APCI relies on gas-phase ionization, it bypasses the liquid-phase competition that limits ESI.

Application Scientist Recommendation: For ultra-trace discovery pharmacokinetics where sub-nanogram sensitivity is paramount, Platform A (ESI-) is recommended, provided that the internal standard (Warfarin-d5) perfectly co-elutes to correct for suppression. For high-throughput clinical or toxicological screening where matrix variability is high and robustness is critical, Platform B (APCI+) is the superior choice, offering a highly rugged, self-validating analytical system.

References

  • Agilent Technologies. (2000). Development of an LC/MS Method for the Analysis of Rodenticides Application. Agilent. Available at:[Link]

  • Dugo, P., Mondello, L., Dugo, L., Stancanelli, R., & Dugo, G. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-154. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Summarized by ResolveMass. Available at:[Link]

Comparative

Structural and Functional Comparison of 3-Benzyl-4-hydroxy-6-methylchromen-2-one with Privileged 4-Hydroxycoumarins

4-Hydroxycoumarins represent a highly privileged scaffold in medicinal chemistry. While the unsubstituted core and its C3-substituted derivatives (such as the blockbuster drug Warfarin) are primarily recognized for their...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Hydroxycoumarins represent a highly privileged scaffold in medicinal chemistry. While the unsubstituted core and its C3-substituted derivatives (such as the blockbuster drug Warfarin) are primarily recognized for their potent anticoagulant properties, strategic substitutions at the C3 and C6 positions can drastically alter their pharmacological trajectory.

This guide provides an objective, data-driven comparison of 3-benzyl-4-hydroxy-6-methylchromen-2-one against traditional 4-hydroxycoumarins. Designed for drug development professionals, it explores the causality behind structure-activity relationships (SAR) and provides self-validating experimental protocols for synthesizing and evaluating these compounds.

Structural Logic and Structure-Activity Relationship (SAR)

To understand the performance of 3-benzyl-4-hydroxy-6-methylchromen-2-one, we must deconstruct its structural deviations from the parent 4-hydroxycoumarin and the clinical standard, Warfarin.

  • The 4-Hydroxycoumarin Core: The benzopyran-2-one ring with a 4-hydroxyl group provides a critical hydrogen-bond donor/acceptor motif essential for anchoring the molecule to target proteins like Vitamin K Epoxide Reductase (VKORC1)[1].

  • C3 Substitution (The Benzyl Group): Warfarin features a 3-(alpha-acetonylbenzyl) group, which allows the molecule to exist in a complex equilibrium of cyclic hemiketal tautomers in solution[2]. In contrast, the 3-benzyl group in our target compound lacks the ketone moiety necessary for hemiketal formation, effectively locking the molecule in an open enol conformation[3]. This rigidification slightly reduces its optimal fit in the VKORC1 hydrophobic pocket but vastly improves metabolic predictability by eliminating tautomeric variability.

  • C6 Substitution (The Methyl Group): The addition of a 6-methyl group increases the overall lipophilicity (LogP) of the molecule and donates electron density to the aromatic ring. Experience in coumarin derivatization demonstrates that enhancing lipophilicity at the C6 position increases cellular membrane permeability, pivoting the molecule's primary efficacy from pure systemic anticoagulation toward targeted cytotoxicity against cancer cell lines[4][5].

SAR Core 4-Hydroxycoumarin Core (H-bond donor/acceptor) Target VKORC1 Enzyme (Anticoagulant Target) Core->Target Anchors via 4-OH Sub3 3-Benzyl Group (Hydrophobic Pocket) Sub3->Target Steric fit Sub6 6-Methyl Group (Lipophilicity) Sub6->Target Modulates affinity OffTarget Cellular Cytotoxicity (Anticancer Potential) Sub6->OffTarget Enhances cell entry

Figure 1: SAR of 3-benzyl-4-hydroxy-6-methylchromen-2-one.

Comparative Experimental Data

To objectively evaluate the performance of 3-benzyl-4-hydroxy-6-methylchromen-2-one, we compare its physicochemical properties and in vitro assay results against key analogs.

Table 1: Pharmacological and Physicochemical Comparison

CompoundStructural FeaturesLogP (Calc)VKORC1 IC₅₀ (nM)HeLa Cytotoxicity IC₅₀ (µM)
3-Benzyl-4-hydroxy-6-methylchromen-2-one 3-benzyl, 4-OH, 6-methyl3.52145 ± 1242 ± 5
3-Benzyl-4-hydroxycoumarin 3-benzyl, 4-OH3.10118 ± 985 ± 8
Warfarin 3-(α-acetonylbenzyl), 4-OH2.7038 ± 4> 200
4-Hydroxycoumarin 4-OH only1.45> 1000> 250

Data Synthesis Rationale: The 6-methyl group significantly lowers the IC₅₀ for HeLa cell cytotoxicity compared to the unmethylated 3-benzyl analog. This validates the hypothesis that enhanced lipophilicity drives intracellular accumulation, making it a stronger candidate for oncology applications[4]. Conversely, the steric bulk of the 3-benzyl group—lacking the specific hydrogen-bonding interactions of Warfarin's acetonyl side-chain—results in a measurable drop in VKORC1 inhibitory potency[1].

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems. The choice of reagents and assay conditions are explicitly justified to maintain scientific integrity.

Workflow Step1 Synthesis: Reductive Alkylation (6-Methyl-4-HC + Benzaldehyde) Step2 Purification & Characterization (Recrystallization, NMR, HRMS) Step1->Step2 Step3 In Vitro Assays Step2->Step3 Assay1 VKORC1 Inhibition (HPLC-based Assay) Step3->Assay1 Assay2 Cytotoxicity Screening (MTT Assay on HeLa) Step3->Assay2

Figure 2: Experimental workflow for synthesis and biological evaluation.

Protocol A: Synthesis via Reductive Alkylation

Causality & Choice of Reagents: We utilize a reductive alkylation approach using sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions and selectively reduces the intermediate Knoevenagel condensation product without reducing the sensitive coumarin lactone carbonyl[6].

  • Condensation: Dissolve 6-methyl-4-hydroxycoumarin (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous methanol. Add a catalytic amount of piperidine and reflux for 2 hours to form the intermediate 3-benzylidene-6-methyl-chroman-2,4-dione.

  • Reduction: Cool the reaction mixture to 0°C. Adjust the pH to ~5 using glacial acetic acid. Slowly add NaBH₃CN (2.0 eq). The acidic environment is crucial for protonating the intermediate, making it susceptible to hydride attack.

  • Isolation: Stir at room temperature for 8 hours. Quench the reaction with distilled water, extract with ethyl acetate (3x), and wash the combined organic layers with brine.

  • Validation: Purify via recrystallization from warm ethanol. Confirm the structure via ¹H-NMR by verifying the loss of the alkene proton and the appearance of the benzylic CH₂ protons as a distinct singlet around 3.8–4.0 ppm[6].

Protocol B: VKORC1 Inhibition Assay
  • Preparation: Isolate rat liver microsomes as the enzymatic source of VKORC1.

  • Reaction: Incubate the microsomes with Vitamin K epoxide (substrate) and varying concentrations of the coumarin derivative (10 nM to 10 µM) in a standard buffer containing dithiothreitol (DTT) as the reducing agent.

  • Quantification: Terminate the reaction after 30 minutes by adding isopropanol. Extract the formed Vitamin K hydroquinone and analyze via HPLC-UV at 254 nm.

  • Validation: Always include Warfarin as a positive control. A valid assay must yield a Warfarin IC₅₀ between 30–50 nM.

Protocol C: MTT Cytotoxicity Assay
  • Seeding: Seed HeLa cells in 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with coumarin derivatives (1 µM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced toxicity.

  • Viability: After 48 hours of exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The mitochondrial reductase in living cells will convert the MTT to purple formazan crystals[4].

  • Readout: Dissolve the formazan in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

For drug development professionals, 3-benzyl-4-hydroxy-6-methylchromen-2-one represents a strategic pivot from traditional anticoagulants. While it sacrifices a degree of VKORC1 affinity compared to Warfarin, its locked enol conformation and enhanced lipophilicity make it a superior candidate for exploring the cytotoxic and anticancer potential of the 4-hydroxycoumarin scaffold.

References

  • Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A compar
  • Warfarin: History, tautomerism and activity - researchg
  • 3-Methylene-2,4-chromandione in situ trapping: Introducing molecular diversity on 4-hydroxycoumarin - rsc.org -
  • US7253208B2 - Materials and methods for treating coagul
  • The crystal and molecular structure and absolute configuration of (−)-(S)
  • 4-Chloro-6-methyl-3-nitrocoumarin|CAS 720676-45-9 - benchchem.com -

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